molecular formula C6H8OS B1329791 1-(Thiophen-2-yl)ethanol CAS No. 2309-47-9

1-(Thiophen-2-yl)ethanol

Cat. No.: B1329791
CAS No.: 2309-47-9
M. Wt: 128.19 g/mol
InChI Key: WUNFIVTVJXZDDJ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethanol is a useful research compound. Its molecular formula is C6H8OS and its molecular weight is 128.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFIVTVJXZDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945766
Record name 1-(Thiophen-2-yl)ethan-1-ol
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Molecular Weight

128.19 g/mol
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CAS No.

2309-47-9
Record name α-Methyl-2-thiophenemethanol
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Record name alpha-Methylthiophene-2-methanol
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Record name 1-(Thiophen-2-yl)ethan-1-ol
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Record name α-methylthiophene-2-methanol
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Thiophen-2-yl)ethanol: Chemical Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for 1-(Thiophen-2-yl)ethanol, a key heterocyclic alcohol with significant applications in organic synthesis and as a building block for pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a secondary alcohol characterized by a thiophene ring substituted at the 2-position with a 1-hydroxyethyl group. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in research and development.

PropertyValue
Molecular Formula C₆H₈OS
Molecular Weight 128.19 g/mol
CAS Number 2309-47-9
IUPAC Name 1-(Thiophen-2-yl)ethan-1-ol
SMILES CC(O)c1cccs1
InChI Key WUNFIVTVJXZDDJ-UHFFFAOYSA-N
Boiling Point 212.8 °C at 760 mmHg[1]
Density 1.165 g/cm³[1]
Appearance Clear colorless to slightly brown liquid
Solubility Slightly soluble in water, soluble in chloroform and ethyl acetate.[2]
Flash Point > 100 °C
Refractive Index n20/D 1.551 (lit.)

Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides key insights into its molecular framework.

¹H NMR (400 MHz, CDCl₃): δ 7.29 – 7.15 (m, 1H, Ar-H), 6.95 (d, J = 4.1 Hz, 2H, Ar-H), 5.16 – 4.98 (m, 1H, CH), 2.77 – 2.29 (m, 1H, OH), 1.58 (d, J = 6.4 Hz, 3H, CH₃).[3]

¹³C NMR (101 MHz, CDCl₃): δ 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, 123.24, 66.28, 25.33, 25.29.[3]

Experimental Protocols

The synthesis and purification of this compound are critical procedures for obtaining high-purity material for further applications. Below are detailed methodologies for its preparation.

Synthesis via Reduction of 2-Acetylthiophene

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 2-acetylthiophene, using a mild reducing agent such as sodium borohydride.

Materials:

  • 2-Acetylthiophene

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolve 2-Acetylthiophene Dissolve 2-Acetylthiophene in Methanol Start->Dissolve 2-Acetylthiophene Cool to 0-5 C Cool to 0-5 °C Dissolve 2-Acetylthiophene->Cool to 0-5 C Add NaBH4 Add NaBH₄ portion-wise Cool to 0-5 C->Add NaBH4 Stir at RT Stir at Room Temperature Add NaBH4->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Monitor by TLC->Stir at RT Incomplete Quench with HCl Quench with dilute HCl Monitor by TLC->Quench with HCl Reaction Complete Evaporate Methanol Evaporate Methanol Quench with HCl->Evaporate Methanol Aqueous Workup Aqueous Work-up (Water & Ether Extraction) Evaporate Methanol->Aqueous Workup Dry Organic Layer Dry Organic Layer (Anhydrous MgSO₄) Aqueous Workup->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify by Column Chromatography Purify by Column Chromatography Concentrate->Purify by Column Chromatography Final Product This compound Purify by Column Chromatography->Final Product

Synthesis and Work-up Workflow
Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography to obtain high-purity this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring an even and compact packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5-10% ethyl acetate). The polarity can be gradually increased to facilitate the elution of the more polar product.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Potential Biological Activity and Signaling Pathway

Thiophene derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[4] While the specific biological targets of this compound are not extensively documented, its structural similarity to other antifungal agents suggests it may serve as a valuable scaffold in the development of new antifungal drugs. A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[5] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

The diagram below illustrates the ergosterol biosynthesis pathway, a potential target for thiophene-based antifungal compounds.

G Ergosterol Biosynthesis Pathway and Potential Inhibition Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14-alpha-demethylase (ERG11) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Thiophene_Derivative Potential Inhibition by This compound Derivative Thiophene_Derivative->Lanosterol

References

An In-depth Technical Guide to the Synthesis of 1-(Thiophen-2-yl)ethanol from 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(thiophen-2-yl)ethanol, a valuable intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical industries. The primary focus of this document is the reduction of 2-acetylthiophene using sodium borohydride, a widely utilized and efficient method for this transformation. This guide includes detailed experimental protocols, quantitative data, and characterization information to ensure reproducibility and high purity of the final product.

Introduction

This compound serves as a critical building block for the creation of more complex thiophene derivatives, which are integral to the development of various active pharmaceutical ingredients. The synthesis of this secondary alcohol is most commonly and efficiently achieved through the reduction of the corresponding ketone, 2-acetylthiophene. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions. This method avoids the use of more hazardous and less selective reducing agents, making it a staple in both academic and industrial laboratories.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-acetylthiophene is a classic example of a ketone reduction. The overall reaction is depicted below:

Scheme 1: Reduction of 2-Acetylthiophene to this compound

The mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-acetylthiophene. This addition breaks the carbon-oxygen pi bond, forming a borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, yields the final product, this compound.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound from 2-acetylthiophene.

3.1. Materials and Reagents

  • 2-Acetylthiophene

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous solutions of sodium hydroxide (NaOH) or ammonium chloride (NH₄Cl) for quenching

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

3.2. Detailed Synthesis Protocol

The following protocol is a robust method for the reduction of 2-acetylthiophene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1.0 equivalent) in anhydrous methanol to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to allow the temperature to equilibrate to 0 °C.

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.5 equivalents) portion-wise over a period of 15 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexane/ethyl acetate). The disappearance of the 2-acetylthiophene spot and the appearance of a more polar spot corresponding to this compound indicates the completion of the reaction. The reaction is typically complete within 1.5 to 4 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of an aqueous solution of sodium hydroxide (e.g., 5 N NaOH) or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure product as a light-yellow oil.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material2-Acetylthiophene
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol (MeOH)
Temperature0 °C to Room Temperature
Reaction Time1.5 - 4 hours
Typical Yield82%

Table 2: Product Characterization Data

PropertyValue
AppearanceLight-yellow oil
Molecular FormulaC₆H₈OS
Molecular Weight128.19 g/mol

Table 3: Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 7.29 – 7.15 (m, 1H, Ar-H), 6.95 (d, J = 4.1 Hz, 2H, Ar-H), 5.16 – 4.98 (m, 1H, CH), 2.77 – 2.29 (m, 1H, OH), 1.58 (d, J = 6.4 Hz, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, 123.24, 66.28, 25.33, 25.29
IR (Infrared) Characteristic peaks include a broad O-H stretch (~3350 cm⁻¹), C-H stretches (~2970 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
MS (Mass Spec) Molecular ion (M⁺) peak at m/z = 128.

Visualizations

5.1. Reaction Mechanism

reaction_mechanism ketone 2-Acetylthiophene alkoxide Borate-Alkoxide Intermediate ketone->alkoxide Hydride Attack nabh4 NaBH₄ nabh4->alkoxide alcohol This compound alkoxide->alcohol Protonation h2o H₂O (Workup) h2o->alcohol

Caption: Mechanism of 2-acetylthiophene reduction.

5.2. Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-acetylthiophene in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at 0 °C to RT add_nabh4->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product This compound purify->product

Physical and chemical properties of 1-(thiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-2-yl)ethan-1-ol is a secondary alcohol containing a thiophene moiety, which serves as a crucial chiral building block in the synthesis of various biologically active compounds. Its versatile chemical nature, owing to the presence of a hydroxyl group and an aromatic thiophene ring, makes it a valuable intermediate in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(thiophen-2-yl)ethan-1-ol, detailed experimental protocols for its synthesis, and a summary of its spectroscopic characterization.

Chemical and Physical Properties

The fundamental physical and chemical properties of 1-(thiophen-2-yl)ethan-1-ol are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₈OS[1]
Molecular Weight 128.19 g/mol [1]
Appearance Light-yellow oil[2]
Boiling Point 212.8 °C at 760 mmHg
Density 1.165 g/cm³
Melting Point Not available
Solubility Information not available
Table 2: Spectroscopic Data
Spectroscopic TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.29 – 7.15 (m, 1H, Ar-H), 6.95 (d, J = 4.1 Hz, 2H, Ar-H), 5.16 – 4.98 (m, 1H, CH), 2.77 – 2.29 (m, 1H, OH), 1.58 (d, J = 6.4 Hz, 3H, CH₃)[2]
¹³C NMR (101 MHz, CDCl₃) δ 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, 123.24, 66.28, 25.33, 25.29[2]
Mass Spectrometry (GC-MS) Data available on SpectraBase[3]

Synthesis of 1-(Thiophen-2-yl)ethan-1-ol

The most common laboratory synthesis of 1-(thiophen-2-yl)ethan-1-ol involves the reduction of the corresponding ketone, 1-(thiophen-2-yl)ethan-1-one (also known as 2-acetylthiophene).

Synthesis Pathway

The synthesis is a straightforward reduction of a ketone to a secondary alcohol.

G start 1-(Thiophen-2-yl)ethan-1-one product 1-(Thiophen-2-yl)ethan-1-ol start->product Reduction reagent Reducing Agent (e.g., NaBH₄) reagent->start G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Ketone in Solvent B Add Reducing Agent A->B C Monitor Reaction (TLC) B->C D Quench Reaction C->D E Solvent Extraction D->E F Wash & Dry Organic Layer E->F G Concentrate in vacuo F->G H Column Chromatography (Optional) G->H I Characterization (NMR, MS, IR) H->I

References

Discovery and history of thiophene-based chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Thiophene-Based Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral alcohols incorporating a thiophene scaffold are critical structural motifs in a multitude of pharmaceuticals and advanced materials. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is considered a privileged pharmacophore in medicinal chemistry, and its presence can significantly influence a molecule's physicochemical properties and biological activity.[1][2][3] The stereochemistry of the alcohol functional group is often paramount to a drug's efficacy and safety, making the enantioselective synthesis of these compounds a topic of intense research. This guide provides a comprehensive overview of the historical development and modern synthetic methodologies for producing thiophene-based chiral alcohols, with a focus on asymmetric catalytic reductions. It includes detailed experimental protocols, comparative data, and workflow visualizations to serve as a practical resource for professionals in the field.

Introduction: The Significance of Thiophene in Medicinal Chemistry

The thiophene ring was first discovered in 1882 by Viktor Meyer as a contaminant in benzene.[1][4] Structurally, it is an aromatic, electron-rich system that can act as a bioisosteric replacement for a phenyl ring, offering advantages such as improved metabolic stability, enhanced binding affinity through potential hydrogen bonding via the sulfur atom, and altered solubility profiles.[1] Consequently, the thiophene moiety is a key component in numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1][5]

Chiral secondary alcohols are equally vital, serving as versatile intermediates in the synthesis of complex molecules.[6][7] The precise three-dimensional arrangement of the hydroxyl group is often crucial for specific interactions with biological targets like enzymes and receptors. Therefore, the development of efficient, scalable, and highly enantioselective methods to produce thiophene-based chiral alcohols has been a significant goal in synthetic organic chemistry.

Early Synthetic Approaches

Initial syntheses of thiophene-containing alcohols focused on classical, non-asymmetric methods. The most straightforward approach involves the reduction of a corresponding acylthiophene (a thiophene ketone). Early methods employed achiral reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which invariably produce a racemic mixture (a 50:50 mixture of both enantiomers) of the alcohol. While effective for producing the alcohol structure, these methods necessitate a subsequent, often inefficient, chiral resolution step to separate the desired enantiomer.

Stoichiometric chiral reducing agents represented an improvement. For instance, the use of bulky, chiral borane reagents like (−)-diisopinocampheylborane could achieve asymmetric reduction with high enantioselectivity in some cases. However, these methods require at least a full equivalent of the expensive chiral reagent and generate significant chiral waste, making them less desirable for large-scale industrial production.[8]

The Advent of Asymmetric Catalysis

The development of catalytic asymmetric methods revolutionized the synthesis of chiral alcohols, including those with a thiophene core. These strategies use a small, substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product, making them more economical and environmentally benign. The two dominant approaches are asymmetric chemo-catalysis and biocatalysis.

Asymmetric Chemo-catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most powerful and widely adopted methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction.[9][10] Developed in the 1980s, this reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to deliver a hydride to the ketone in a highly face-selective manner.[11][12][13]

The mechanism involves the coordination of borane to the Lewis basic nitrogen atom of the CBS catalyst.[9][10] This activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric hindrance, placing its larger substituent away from the catalyst's chiral framework, leading to a predictable and highly enantioselective hydride transfer through a six-membered transition state.[9][13] The CBS reduction is renowned for its predictability, broad substrate scope, and typically excellent stereocontrol, often achieving enantiomeric excess (e.e.) values greater than 95%.[11]

cbs_reduction_workflow start 2-Acetylthiophene (Prochiral Ketone) reaction_step Asymmetric Reduction (Anhydrous THF) start->reaction_step catalyst (S)-Me-CBS Catalyst (Chiral Oxazaborolidine) catalyst->reaction_step cat. reductant Borane (BH3·SMe2) (Hydride Source) reductant->reaction_step workup Acidic Workup (e.g., HCl) reaction_step->workup Intermediate Alkoxyborane product (S)-1-(Thiophen-2-yl)ethanol (Chiral Alcohol) workup->product

Asymmetric CBS Reduction Workflow.
SubstrateCatalyst (mol%)ReductantSolventYield (%)e.e. (%)
2-Acetylthiophene(S)-Me-CBS (10)BH₃·SMe₂THF~95>97 (S)
3-Acetylthiophene(S)-Me-CBS (10)BH₃·SMe₂THF~92>96 (S)
2-Propionylthiophene(S)-Me-CBS (10)BH₃·SMe₂THF~96>98 (S)
1-(Thiophen-2-yl)butan-1-one(S)-Me-CBS (5)CatecholboraneToluene~90>95 (S)

Note: Data are representative values compiled from literature principles of the CBS reduction.

  • Setup: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.

  • Catalyst Loading: The flask is charged with (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.0 mL, 2.0 mmol). Anhydrous tetrahydrofuran (THF, 50 mL) is added via syringe. The solution is cooled to 0 °C in an ice bath.

  • Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 2.2 mL, 22 mmol) is added dropwise to the catalyst solution over 10 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 15 minutes.

  • Substrate Addition: A solution of 2-acetylthiophene (2.52 g, 20 mmol) in 20 mL of anhydrous THF is added dropwise to the reaction mixture over 1 hour via a syringe pump.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of methanol (10 mL). The mixture is allowed to warm to room temperature and stirred for 30 minutes. The solvents are removed under reduced pressure.

  • Extraction: The residue is redissolved in diethyl ether (50 mL) and washed sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-1-(thiophen-2-yl)ethanol.

  • Characterization: The product's identity and purity are confirmed by NMR and mass spectrometry. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Biocatalysis: The Green Chemistry Approach

Biocatalytic ketone reduction has emerged as a powerful and sustainable alternative to traditional chemical methods.[6][14] These processes utilize enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can reduce ketones with exceptionally high levels of enantioselectivity and regioselectivity under mild aqueous conditions.[6][7]

A significant challenge in biocatalysis is the need for a stoichiometric amount of a hydride-donating cofactor, usually NADPH or NADH.[8] Since these cofactors are expensive, an in-situ regeneration system is essential for an economically viable process.[7][8] A common approach is to use a coupled-enzyme system, where a cheap sacrificial molecule like glucose or isopropanol is oxidized by a second dehydrogenase (e.g., glucose dehydrogenase, GDH) to regenerate the NADPH cofactor.[8]

A landmark example in the field is the synthesis of (R)-tetrahydrothiophen-3-ol, a key intermediate for potent antibiotics.[8] Initial attempts using chemical catalysis provided low to moderate enantioselectivity (23-82% e.e.).[8] Through directed evolution, a ketoreductase (KRED) was engineered to reduce the nearly symmetrical tetrahydrothiophene-3-one with outstanding selectivity, increasing the e.e. from an initial 63% to over 99%.[8][15] This biocatalytic process was successfully scaled to produce metric-ton quantities of the chiral alcohol, supplanting a hazardous multi-step chemical route.[8][15]

biocatalysis_workflow cluster_regen Cofactor Regeneration Cycle ketone Thiophene Ketone (Substrate) kred KRED Enzyme ketone->kred alcohol Chiral Thiophene Alcohol (Product) kred->alcohol nadp NADP+ kred->nadp gdh GDH Enzyme nadph NADPH (Hydride Donor) gdh->nadph H- gluconolactone Glucono-δ-lactone (Byproduct) gdh->gluconolactone nadp->gdh nadph->kred H- glucose Glucose (Sacrificial Reductant) glucose->gdh

Biocatalytic Reduction with Cofactor Regeneration.
SubstrateBiocatalystCofactor SystemConversion (%)e.e. (%)
Tetrahydrothiophene-3-oneEvolved KREDGDH / Glucose>99>99.3 (R)
2-AcetylthiopheneLactobacillus kefir ADHIsopropanol>98>99 (S)
3-AcetylthiopheneRecombinant KREDGDH / Glucose>95>99 (R)
1-(Thiophen-2-yl)propan-1-oneCandida parapsilosisGlucose~90>98 (S)

Note: Data are representative values compiled from literature on biocatalytic reductions.[8][15]

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

  • Reaction Mixture: In a temperature-controlled vessel, combine the phosphate buffer, D-glucose (1.2 equivalents), and NADP⁺ sodium salt (0.001 equivalents).

  • Enzyme Addition: Add glucose dehydrogenase (GDH, ~5 U/mL) and the engineered ketoreductase (KRED, ~1-5 g/L of cell-free extract or whole cells).[8]

  • pH Adjustment: Adjust the pH of the mixture to 7.0 using 1 M NaOH.

  • Substrate Addition: Add tetrahydrothiophene-3-one (1.0 equivalent) to the reaction vessel. If the substrate has low aqueous solubility, a co-solvent like DMSO or isopropanol (5-10% v/v) may be used.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation.[8] Monitor the pH and adjust as necessary, as the formation of gluconic acid will lower the pH.

  • Monitoring: Track the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC for substrate consumption and product formation.

  • Workup: Once the reaction reaches completion (>99% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude (R)-tetrahydrothiophen-3-ol. Further purification may be achieved by distillation or chromatography if necessary.[8]

Conclusion and Future Outlook

The journey to synthesize enantiopure thiophene-based alcohols has evolved dramatically, from classical racemic methods to highly sophisticated and efficient catalytic systems. The CBS reduction provided a robust and predictable chemo-catalytic solution that remains widely used in both academic and industrial settings. More recently, the rise of biocatalysis, propelled by advances in enzyme screening and directed evolution, has offered an exceptionally powerful, green, and scalable platform for producing these valuable chiral building blocks with near-perfect enantioselectivity.[6][8]

For researchers and drug development professionals, the availability of these diverse synthetic tools allows for the rapid and efficient generation of novel thiophene-containing chiral molecules. Future efforts will likely focus on expanding the substrate scope of existing catalysts, discovering new enzymatic systems, and integrating these catalytic steps into multi-step syntheses and flow chemistry platforms to further streamline the path from discovery to production.

References

1-(Thiophen-2-yl)ethanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Thiophen-2-yl)ethanol, a key heterocyclic alcohol used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical properties, stereoisomers, and detailed experimental protocols for its synthesis.

Core Chemical Data

This compound is a chiral molecule, existing as a racemic mixture and as individual (R)- and (S)-enantiomers. Each form is identified by a unique CAS number.

PropertyData
Molecular Formula C₆H₈OS
Molecular Weight 128.19 g/mol
Density 1.165 g/cm³
Boiling Point 212.8 °C at 760 mmHg
CAS Number (Racemate) 2309-47-9
CAS Number ((S)-enantiomer) 27948-39-6
CAS Number ((R)-enantiomer) 86527-10-8

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Appearance Liquid
XLogP3-AA 1.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 128.02958605 Da
Topological Polar Surface Area 48.5 Ų

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of 2-acetylthiophene. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Reduction of 2-Acetylthiophene with Sodium Borohydride

Objective: To synthesize this compound by the reduction of 2-acetylthiophene using sodium borohydride.

Materials:

  • 2-Acetylthiophene

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-acetylthiophene (1 equivalent) in methanol or ethanol (10 volumes). Place the flask in an ice bath and stir the solution.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (2-acetylthiophene) is completely consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding aqueous ammonium chloride solution or dilute HCl at 0°C to decompose the excess sodium borohydride and the borate ester complex.

  • Extraction: Extract the resulting mixture with dichloromethane (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the phenyl ring, which can lead to improved pharmacokinetic and pharmacodynamic properties. While this compound itself is not typically a final active pharmaceutical ingredient (API), it and its structural isomer, 2-thiopheneethanol, are crucial intermediates in the synthesis of several important drugs.

Notably, the isomer 2-thiopheneethanol is a key starting material for the synthesis of the antiplatelet agent Clopidogrel (Plavix).[1][2] The synthesis involves the tosylation of 2-thiopheneethanol, followed by coupling with the appropriate chiral amine. Although not directly using this compound, this highlights the importance of thiophene-based ethanol structures in the synthesis of blockbuster drugs. Thiophene derivatives are also integral to other antiplatelet drugs like Ticlopidine and Prasugrel .[3][4][5][6][7][8][9]

The chiral nature of this compound makes it a valuable precursor for the enantioselective synthesis of more complex molecules, where the stereochemistry of the alcohol is critical for the biological activity of the final compound.

Experimental and Synthetic Workflows

The following diagrams illustrate the synthesis of this compound and its relationship as an intermediate in the broader context of synthesizing thienopyridine drugs, a class that includes major antiplatelet agents.

G Synthesis of this compound start 2-Acetylthiophene process Reduction Reaction (0°C to Room Temp) start->process 1. Add to flask reagent NaBH4 in Methanol reagent->process 2. Slow addition workup Aqueous Workup (Quench, Extract, Dry) process->workup 3. Reaction complete product This compound workup->product 4. Isolate product

Caption: Workflow for the synthesis of this compound.

G Role of Thiophene Alcohols in Thienopyridine Drug Synthesis cluster_precursors Key Intermediates cluster_synthesis Synthetic Steps cluster_drugs Final APIs 1_TE This compound (Chiral Precursor) 2_TE 2-Thiopheneethanol (Isomer Precursor) activation Activation (e.g., Tosylation) 2_TE->activation coupling Coupling with Chiral Amine activation->coupling cyclization Cyclization coupling->cyclization drug1 Chiral Thienopyridine Drugs (e.g., Novel Analogs) cyclization->drug1 From 1-TE drug2 Clopidogrel / Ticlopidine cyclization->drug2 From 2-TE

Caption: Logical relationship of thiophene alcohols in drug synthesis.

References

Reactivity of the Hydroxyl Group in 1-(Thiophen-2-yl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-2-yl)ethanol is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The reactivity of its secondary hydroxyl group is of paramount importance for the structural modification and functionalization of the thiophene moiety. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, including esterification, etherification, oxidation, and dehydration. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The functionalization of this heterocyclic system is a continuous area of research to explore new chemical space and develop novel therapeutic agents. This compound serves as a versatile starting material, with its hydroxyl group providing a reactive handle for a variety of chemical transformations. Understanding the reactivity of this hydroxyl group is crucial for designing efficient synthetic routes to complex thiophene derivatives. This guide will delve into the primary reaction pathways of the hydroxyl group, providing both theoretical understanding and practical experimental details.

Key Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo a range of reactions typical of secondary alcohols. These include esterification, etherification, oxidation to the corresponding ketone, and dehydration to form a vinyl group.

Esterification

Esterification of this compound can be achieved through both chemical and enzymatic methods. The resulting esters are often valuable intermediates or final products in various applications.

Standard esterification procedures, such as the Fischer-Speier method or reaction with acyl chlorides or anhydrides in the presence of a base, can be employed.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure forms of chiral alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted alcohol and the formed ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Thiophen-2-yl)ethanol

  • Materials:

    • (±)-1-(Thiophen-2-yl)ethanol

    • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., n-heptane, toluene, or tert-butyl methyl ether)

  • Procedure:

    • To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add vinyl acetate (1.5-2.0 eq).

    • The reaction mixture is agitated (stirred or shaken) at a controlled temperature (typically 30-60 °C).

    • The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester, as well as the conversion.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.

    • The enzyme is removed by filtration.

    • The solvent is evaporated under reduced pressure, and the remaining alcohol and ester are separated by column chromatography.

Quantitative Data for Lipase-Catalyzed Acylation

Lipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product (ee%)Reference
Candida antarctica Lipase B (Novozym 435)Vinyl acetaten-Heptane602~47>95 (R-acetate)[1]
Pseudomonas cepacia LipaseVinyl acetateDiisopropyl ether3024~50>99 (S-alcohol)[2]
Etherification

The hydroxyl group of this compound can be converted to an ether through various methods, most notably the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • This compound

    • Strong base (e.g., Sodium Hydride (NaH))

    • Alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

    • Cool the solution in an ice bath and add the strong base (e.g., NaH, 1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

    • Cool the solution again in an ice bath and add the alkyl halide (1.1-1.2 eq) dropwise.

    • The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.

    • The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Oxidation

Oxidation of the secondary hydroxyl group of this compound yields 2-acetylthiophene, a key intermediate in the synthesis of various pharmaceuticals. Several mild oxidation methods can be employed to achieve this transformation efficiently without oxidizing the sensitive thiophene ring.

The Swern oxidation is a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Experimental Protocol: Swern Oxidation

  • Materials:

    • Oxalyl chloride or Trifluoroacetic anhydride

    • Dimethyl sulfoxide (DMSO)

    • This compound

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, a solution of DMSO (2.0 eq) in anhydrous DCM is added dropwise. The mixture is stirred for 15 minutes.

    • A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at -78 °C.

    • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

    • Water is added to quench the reaction, and the layers are separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude 2-acetylthiophene is purified by column chromatography or distillation.[3][4][5]

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Experimental Protocol: PCC Oxidation

  • Materials:

    • Pyridinium chlorochromate (PCC)

    • This compound

    • Anhydrous dichloromethane (DCM)

    • Celite or silica gel

  • Procedure:

    • To a suspension of PCC (1.5 eq) and Celite in anhydrous DCM, a solution of this compound (1.0 eq) in anhydrous DCM is added in one portion.

    • The mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.

    • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 2-acetylthiophene.[6][7]

Quantitative Data for Oxidation Reactions

ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
(COCl)₂/DMSOEt₃NDCM-78 to RT2-3>90[3][4]
PCC-DCMRT2-480-95[6]
Dehydration

The hydroxyl group can be eliminated through an acid-catalyzed dehydration reaction to form 2-vinylthiophene, a valuable monomer for polymerization and a precursor for other functionalized thiophenes.

Experimental Protocol: Acid-Catalyzed Dehydration

  • Materials:

    • This compound

    • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid)

    • High-boiling point solvent (e.g., toluene, xylene)

  • Procedure:

    • A solution of this compound and a catalytic amount of the acid catalyst in a high-boiling point solvent is heated to reflux in a flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude 2-vinylthiophene is purified by distillation under reduced pressure.[8]

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows can aid in understanding the transformations of this compound.

Esterification_Mechanism cluster_0 Lipase-Catalyzed Kinetic Resolution Racemic_Alcohol (±)-1-(Thiophen-2-yl)ethanol Enzyme_Substrate_Complex Enzyme-Substrate Complex Racemic_Alcohol->Enzyme_Substrate_Complex Binds to (R)-enantiomer preferentially Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Enzyme_Substrate_Complex Acyl_Donor Vinyl Acetate Acylated_Enzyme Acylated Enzyme Intermediate Acyl_Donor->Acylated_Enzyme Acylates enzyme R_Ester (R)-1-(Thiophen-2-yl)ethyl acetate Enzyme_Substrate_Complex->R_Ester Acyl transfer S_Alcohol (S)-1-(Thiophen-2-yl)ethanol Enzyme_Substrate_Complex->S_Alcohol (S)-enantiomer unreacted Acylated_Enzyme->R_Ester

Caption: Mechanism of lipase-catalyzed kinetic resolution of this compound.

Oxidation_Workflow Workflow for the Oxidation of this compound Start Start: this compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Reagents Add Swern or PCC reagents Cool->Add_Reagents Reaction Stir at appropriate temperature Add_Reagents->Reaction Quench Quench reaction Reaction->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography or distillation Extract->Purify End End: 2-Acetylthiophene Purify->End

Caption: General experimental workflow for the oxidation of this compound.

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis Alcohol This compound Alkoxide Thienyl-ethoxide Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether 1-(Thiophen-2-yl)ethyl ether Alkoxide->Ether SN2 attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Salt NaX Alkyl_Halide->Salt

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Conclusion

The hydroxyl group of this compound offers a versatile point of attachment for a wide range of functional groups. This guide has detailed the primary transformations of this alcohol, including esterification, etherification, oxidation, and dehydration. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of novel thiophene-containing molecules. The ability to selectively perform these reactions, particularly the enzymatic kinetic resolution to access enantiopure compounds, underscores the importance of this compound as a key chiral building block in modern organic synthesis and drug discovery. The continued exploration of the reactivity of this hydroxyl group will undoubtedly lead to the development of new and efficient methodologies for the construction of complex and biologically active thiophene derivatives.

References

Potential Derivatives of 1-(Thiophen-2-yl)ethanol for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it a valuable component in the design of novel therapeutic agents.[1] 1-(Thiophen-2-yl)ethanol serves as a key chiral building block for the synthesis of a diverse array of more complex thiophene derivatives with significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of potential derivatives of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Potential Derivatives

The hydroxyl group of this compound offers a convenient handle for derivatization, primarily through esterification and etherification reactions. These modifications allow for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups, thereby modulating the physicochemical and pharmacokinetic properties of the parent molecule.

Ester Derivatives

Esterification of this compound can be readily achieved by reacting the alcohol with an appropriate acyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. This method allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl to more complex heterocyclic moieties.

This protocol describes a general procedure for the synthesis of an ester derivative of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.2 eq.).

  • Stir the mixture for 10 minutes.

  • Add benzoyl chloride (1.1 eq.) dropwise to the solution via a dropping funnel over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(thiophen-2-yl)ethyl benzoate.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Ether Derivatives

The synthesis of ether derivatives of this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

This protocol outlines a general procedure for the synthesis of an ether derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-(1-methoxyethyl)-2-methylthiophene.

  • Characterize the final product by appropriate analytical techniques.

Potential Biological Activities and Mechanisms of Action

Derivatives of this compound are being investigated for a range of biological activities, with a primary focus on anticancer and antimicrobial applications. The thiophene ring and its substituents play a crucial role in the interaction of these molecules with biological targets.

Anticancer Activity

Numerous thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms of action are diverse and often depend on the specific substitution pattern of the thiophene scaffold.

One of the key mechanisms implicated in the anticancer activity of some thiophene derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[7] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 can block downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to the suppression of endothelial cell proliferation, migration, and survival.[7][8]

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Derivative This compound Derivative Derivative->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

VEGFR-2 Signaling Inhibition

Another important anticancer mechanism for certain thiophene-containing compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[9] Compounds that interfere with microtubule assembly or disassembly can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[9]

Microtubule_Inhibition cluster_mitosis Cell Division (Mitosis) Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Derivative This compound Derivative Derivative->Tubulin Binds to Derivative->Microtubule Inhibits Dynamics CellCycleArrest G2/M Arrest Spindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Microtubule Dynamics Disruption
Antimicrobial Activity

Thiophene derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[8][10] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Data Presentation

The following tables summarize the reported in vitro biological activities of selected thiophene derivatives.

Table 1: Anticancer Activity of Thiophene Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 Thiophene Acetyl Salicylic Acid Ester (ortho-isomer)Caco-2 (Colon)239.88[8]
2 Thiophene Acetyl Salicylic Acid Ester (para-isomer)Caco-2 (Colon)>300[8]
3 Thiophene Acetyl Salicylic Acid Ester (ortho-isomer)A549 (Lung)>300[8]
4 Thiophene Acetyl Salicylic Acid Ester (para-isomer)A549 (Lung)>300[8]
C06 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)Not specified[11]
C09 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)Not specified[11]

Table 2: Antimicrobial Activity of Thiophene Derivatives (MIC in µg/mL)

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
7 IminothiophenePseudomonas aeruginosaPotent[12]
S1 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStaphylococcus aureus0.81 (µM/ml)[10]
S1 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateBacillus subtilis0.81 (µM/ml)[10]
S1 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEscherichia coli0.81 (µM/ml)[10]
S4 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCandida albicans0.91 (µM/ml)[10]
S4 Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAspergillus niger0.91 (µM/ml)[10]

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Microbial inoculum, adjusted to a standard concentration

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental_Workflow Start This compound Synthesis Derivative Synthesis (Esterification/Etherification) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Anticancer/Antimicrobial) Purification->Screening Hit Active Compound(s) 'Hit' Screening->Hit Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) Hit->Mechanism Lead Lead Compound Mechanism->Lead

General Experimental Workflow

Conclusion

This compound represents a versatile starting material for the generation of a wide range of derivatives with promising therapeutic potential. The straightforward modification of its hydroxyl group allows for the fine-tuning of biological activity. The exploration of ester and ether derivatives, coupled with robust biological evaluation and mechanistic studies, is a promising strategy for the discovery of novel drug candidates in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers to design, synthesize, and evaluate new derivatives based on this valuable thiophene scaffold.

References

Commercial Availability and Technical Guide for 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and analysis of 1-(Thiophen-2-yl)ethanol. This crucial chemical intermediate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its properties and handling essential for researchers in drug discovery and development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is available as a racemic mixture and as its individual (R)- and (S)-enantiomers. The choice of supplier may depend on the required purity, quantity, and specific enantiomer. Below is a summary of prominent suppliers and the typical grades offered.

SupplierProduct Name(s)CAS Number(s)Purity/Grade(s)Notes
Sigma-Aldrich (Merck) 1-(2-Thienyl)ethanol, (R)-(+)-1-(2-Thienyl)ethanol, (S)-(-)-1-(2-Thienyl)ethanol2309-47-9 (racemic), 86527-10-8 ((R)-enantiomer), 27948-39-6 ((S)-enantiomer)≥98.0% (GC), 98%Offers both the racemic mixture and individual enantiomers.
Alfa Aesar (Thermo Fisher Scientific) This compound, (R)-1-(Thiophen-2-yl)ethanol, (S)-1-(Thiophen-2-yl)ethanol2309-47-9, 86527-10-8, 27948-39-698%Provides various quantities for research and development.
TCI (Tokyo Chemical Industry) 1-(2-Thienyl)ethanol, (R)-1-(2-Thienyl)ethanol, (S)-1-(2-Thienyl)ethanol2309-47-9, 86527-10-8, 27948-39-6>98.0% (GC)Known for high-purity reagents.
Advanced ChemBlocks (R)-1-(thiophen-2-yl)ethan-1-ol86527-10-897%Specializes in building blocks for drug discovery.[1]
BOC Sciences (S)-1-(Thiophen-2-yl)ethanol27948-39-695%A chiral alcohol noted for its application in pharmaceutical intermediates.[2]
MySkinRecipes This compound2309-47-9≥95%Used as an intermediate in the pharmaceutical and agrochemical industries.[3][4]
MOLBASE (1R)-1-thiophen-2-ylethanol86527-10-895%, 96%, 98%, 99%A platform connecting various Chinese suppliers.[5]
Cenmed (R)-1-(Thiophen-2-Yl)Ethanol86527-10-8≥98%A supplier of clinical and laboratory supplies.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for planning reactions, purification, and storage.

PropertyValueReference(s)
Molecular Formula C₆H₈OS[3][7]
Molecular Weight 128.19 g/mol [3][7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 212.8 °C at 760 mmHg[7]
Density 1.165 g/cm³[7]
CAS Number 2309-47-9 (racemic)[3][4]
86527-10-8 ((R)-enantiomer)[1][5]
27948-39-6 ((S)-enantiomer)[2]
Storage Temperature 2-8°C, sealed, dry[2][3][4]

Experimental Protocols

Synthesis of this compound via Reduction of 1-(Thiophen-2-yl)ethanone

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(thiophen-2-yl)ethanone.

Materials:

  • 1-(Thiophen-2-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiophen-2-yl)ethanone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methods

Accurate characterization and purity assessment are critical. The following are standard analytical methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for purity determination and can also be used for chiral separations to determine enantiomeric excess.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • For chiral separation, a chiral column (e.g., Chiralcel OD-H) is required.

Typical HPLC Conditions (Reversed-Phase):

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.27 (dd, 1H), ~6.98 (m, 2H), ~5.15 (q, 1H), ~2.50 (d, 1H, OH), ~1.60 (d, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~149.9, ~126.7, ~124.5, ~123.3, ~66.3, ~25.3.

Biological Activity and Applications

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][8] this compound itself is primarily utilized as a key intermediate in the synthesis of more complex molecules. A notable application is in the preparation of clopidogrel, an antiplatelet medication. Its structure allows for further functionalization, making it a versatile building block in medicinal chemistry.

Visualizations

Synthesis and Purification Workflow

synthesis_workflow start 1-(Thiophen-2-yl)ethanone reduction Reduction (NaBH4, MeOH) start->reduction crude_product Crude this compound reduction->crude_product purification Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Workflow for Quality Control

analytical_workflow cluster_analysis Analytical Techniques sample Purified this compound gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr purity Purity Assessment gcms->purity identity Structural Confirmation gcms->identity hplc->purity enantiomeric_excess Enantiomeric Excess (if applicable) hplc->enantiomeric_excess nmr->identity final_product Characterized Product purity->final_product identity->final_product enantiomeric_excess->final_product

Caption: Workflow for the analytical quality control of this compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(Thiophen-2-yl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter makes it a crucial intermediate for producing enantiomerically pure compounds with specific biological activities. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-(thiophen-2-yl)ethanol, with a focus on biocatalytic methods that offer high enantioselectivity, mild reaction conditions, and environmental benefits over traditional chemical synthesis.

Overview of Synthetic Strategies

The primary route for the asymmetric synthesis of (S)-1-(thiophen-2-yl)ethanol is the enantioselective reduction of the prochiral ketone, 2-acetylthiophene. This can be achieved through two main approaches:

  • Biocatalytic Asymmetric Reduction: This method utilizes whole microbial cells or isolated enzymes (ketoreductases/alcohol dehydrogenases) to catalyze the reduction of 2-acetylthiophene to the corresponding (S)-alcohol with high enantiomeric excess (e.e.). This approach is often favored for its high selectivity, mild operating conditions, and sustainability.[1][2]

  • Chemo-catalytic Asymmetric Hydrogenation: This strategy employs chiral metal catalysts, such as those based on rhodium or ruthenium, to effect the asymmetric transfer hydrogenation of 2-acetylthiophene.[3]

This document will primarily focus on the biocatalytic approach due to the wealth of available data and its increasing importance in industrial applications.

Data Presentation: Performance of Various Biocatalysts

The following tables summarize the performance of different whole-cell biocatalysts in the asymmetric reduction of 2-acetylthiophene to (S)-1-(thiophen-2-yl)ethanol.

Table 1: Biocatalytic Reduction Using Lactic Acid Bacteria

Biocatalyst StrainSubstrate Conc. (mM)Co-substrateTemp. (°C)Time (h)Conversion (%)Yield (%)e.e. (%)Reference
Enterococcus faecium BY4830Glucose3054>9992>99.9[1]
Lactobacillus paracasei BD101---->9990>99[4]

Table 2: Biocatalytic Reduction Using Other Microorganisms

BiocatalystSubstrate Conc. (g/L)Co-substrateTemp. (°C)Time (h)Conversion (%)e.e. (%)Reference
A. alternata EBK-8---54--[1]

Note: Detailed quantitative data for A. alternata EBK-8 was not available in the provided search results.

Experimental Protocols

Protocol 1: Asymmetric Bioreduction of 2-Acetylthiophene using Enterococcus faecium BY48

This protocol is based on the work of Arslan et al. (2021)[1].

1. Materials and Equipment:

  • Enterococcus faecium BY48 strain

  • MRS broth for bacterial cultivation

  • 2-Acetylthiophene (substrate)

  • Glucose (co-substrate)

  • Phosphate buffer (pH 7.0, 100 mM)

  • Incubator shaker

  • Centrifuge

  • Reaction vessel (e.g., screw-capped flask)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chiral HPLC or GC for analysis

2. Cultivation of Enterococcus faecium BY48:

  • Inoculate 100 mL of sterile MRS broth with a loopful of E. faecium BY48 from a fresh agar plate.

  • Incubate at 30°C for 24-48 hours with shaking at 150 rpm.

3. Preparation of Resting Cells:

  • Harvest the cells from the culture broth by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

  • Resuspend the cell pellet in the same buffer to the desired cell concentration (e.g., 50 mg/mL wet cell weight). This is the resting cell suspension.

4. Biocatalytic Reduction:

  • In a suitable reaction vessel, combine the resting cell suspension with glucose to a final concentration of 100 mM.

  • Add 2-acetylthiophene to a final concentration of 30 mM.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 54 hours.

5. Product Extraction and Analysis:

  • After the reaction, saturate the aqueous phase with NaCl.

  • Extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Determine the conversion and enantiomeric excess of the resulting (S)-1-(thiophen-2-yl)ethanol using chiral HPLC or GC.

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_downstream Downstream Processing Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting RestingCells Preparation of Resting Cells Harvesting->RestingCells ReactionVessel Bioreduction (Incubation with shaking) RestingCells->ReactionVessel Substrate 2-Acetylthiophene (Substrate) Substrate->ReactionVessel CoSubstrate Glucose (Co-substrate) CoSubstrate->ReactionVessel Extraction Product Extraction (Ethyl Acetate) ReactionVessel->Extraction Drying Drying & Solvent Removal Extraction->Drying Analysis Analysis (Chiral HPLC/GC) Drying->Analysis FinalProduct (S)-1-(Thiophen-2-yl)ethanol Analysis->FinalProduct

Caption: General workflow for the biocatalytic asymmetric synthesis of (S)-1-(thiophen-2-yl)ethanol.

Conclusion

The asymmetric synthesis of (S)-1-(thiophen-2-yl)ethanol is effectively achieved through biocatalytic reduction using various microorganisms. Notably, lactic acid bacteria such as Enterococcus faecium and Lactobacillus paracasei have demonstrated excellent performance, providing high yields and enantiomeric excess under mild conditions.[1][4] The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and fine chemical synthesis, enabling the efficient and sustainable production of this important chiral intermediate. The green nature of biocatalysis, including its cost-effectiveness and environmentally friendly process, presents a significant advantage over traditional chemical methods.[1]

References

Application Notes and Protocols for the Enantioselective Reduction of 2-Acetylthiophene to 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the pharmaceutical and fine chemical industries. 1-(Thiophen-2-yl)ethanol is a key chiral intermediate used in the synthesis of various bioactive molecules. This document provides detailed application notes and protocols for the enantioselective reduction of 2-acetylthiophene to this compound using both biocatalytic and chemocatalytic methods.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the enantioselective reduction of 2-acetylthiophene and a structurally related ketone.

Catalyst SystemCatalyst Loading (mol%)ReductantSolventTemp. (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee%)Product ConfigurationReference
Biocatalysis
Lactobacillus paracasei BD101 (whole cells)N/AGlucose (co-substrate)Phosphate Buffer3052>9990>99(S)[1][2]
Chemocatalysis
(R)-2-Methyl-CBS-oxazaborolidine5-10Borane-dimethyl sulfide complexTHF250.5-2>95High>95 (expected)(R)[3][4][5]
Ru(II)-TsDPEN Complex1-2Isopropanol/Formic AcidDichloromethane28-402-24HighHighHigh(S) or (R)General Knowledge

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Lactobacillus paracasei BD101

This protocol describes the whole-cell biocatalytic reduction of a ketone structurally similar to 2-acetylthiophene, phenyl(thiophen-2-yl)methanone, to the corresponding (S)-alcohol with excellent enantioselectivity and yield.[1][2] This method is readily adaptable for the reduction of 2-acetylthiophene.

Materials:

  • Lactobacillus paracasei BD101

  • MRS Broth (for cultivation)

  • 2-Acetylthiophene

  • Glucose (co-substrate)

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Incubator shaker

  • Rotary evaporator

  • Chiral HPLC or GC for analysis

Procedure:

  • Cultivation of Lactobacillus paracasei BD101:

    • Inoculate a single colony of L. paracasei BD101 into 50 mL of sterile MRS broth in a 250 mL Erlenmeyer flask.

    • Incubate at 30°C for 24 hours with shaking at 150 rpm.

    • Use this starter culture to inoculate a larger volume of MRS broth for cell mass production.

  • Preparation of Resting Cells:

    • Harvest the cells from the culture broth by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

    • Resuspend the cell pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to obtain the resting cell suspension.

  • Biocatalytic Reduction:

    • In a 250 mL screw-capped flask, combine 100 mL of the resting cell suspension with glucose to a final concentration of 100 mM.

    • Add 2-acetylthiophene to a final concentration of 20 mM.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48-72 hours. Monitor the reaction progress by TLC or GC.

  • Product Extraction and Analysis:

    • After the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel if necessary.

    • Determine the enantiomeric excess of the this compound by chiral HPLC or GC analysis.

Protocol 2: Chemocatalytic Reduction using (R)-2-Methyl-CBS-oxazaborolidine

This protocol describes a general procedure for the Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst to yield the corresponding (R)-alcohol.[3][4][5]

Materials:

  • 2-Acetylthiophene

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 N Hydrochloric acid

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.05-0.10 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the flask to 0°C in an ice bath.

  • Addition of Borane:

    • Slowly add borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution via syringe. Stir for 10-15 minutes at 0°C.

  • Substrate Addition:

    • Dissolve 2-acetylthiophene (1.0 equivalent) in anhydrous THF.

    • Add the solution of 2-acetylthiophene dropwise to the catalyst-borane mixture over 15-20 minutes, maintaining the temperature at 0-5°C.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask to 0°C and slowly add methanol dropwise to quench the excess borane.

    • Add 1 N HCl and stir for 30 minutes.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the this compound by chiral HPLC or GC analysis.

Visualizations

Conceptual Diagram of Enantioselective Reduction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products ketone 2-Acetylthiophene (Prochiral Ketone) catalyst Chiral Catalyst ((R)-CBS or Biocatalyst) ketone->catalyst reductant Reductant (e.g., Borane, Isopropanol) reductant->catalyst s_alcohol (S)-1-(Thiophen-2-yl)ethanol catalyst->s_alcohol or r_alcohol (R)-1-(Thiophen-2-yl)ethanol catalyst->r_alcohol

Caption: Enantioselective reduction of 2-acetylthiophene to chiral alcohols.

Experimental Workflow for Biocatalytic Reduction

G A Cultivation of L. paracasei BD101 B Cell Harvesting & Washing A->B C Biocatalytic Reduction (Substrate + Cells + Co-substrate) B->C D Product Extraction (Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Analysis (Chiral HPLC/GC) E->F

Caption: Workflow for the biocatalytic synthesis of this compound.

Experimental Workflow for Chemocatalytic (CBS) Reduction

G A Reaction Setup (Inert Atmosphere) B Catalyst & Reductant Addition A->B C Substrate Addition (Dropwise) B->C D Reaction Quenching & Work-up C->D E Purification (Column Chromatography) D->E F Analysis (Chiral HPLC/GC) E->F

Caption: Workflow for the CBS-catalyzed synthesis of this compound.

References

Application Note: Chiral Resolution of Racemic 1-(Thiophen-2-yl)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomers of 1-(Thiophen-2-yl)ethanol are important chiral building blocks in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is crucial to separate and quantify the individual enantiomers of chiral drug intermediates. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of racemic this compound.

Instrumentation and Method

The separation was achieved using a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of compounds.

Table 1: HPLC Method Parameters

ParameterValue
Column Daicel Chiralpak OJ
Dimensions 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Conc. 1 mg/mL in mobile phase

Results and Discussion

The described HPLC method successfully resolved the two enantiomers of this compound with baseline separation. The quantitative results of the separation are summarized in Table 2.

Table 2: Chromatographic Data for the Enantiomers of this compound

EnantiomerRetention Time (t_R) [min]
Minor12.2
Major14.8

Calculated based on the provided retention times.

The chromatogram (Figure 1) shows a clear separation of the two enantiomeric peaks, indicating the suitability of the Chiralpak OJ column and the chosen mobile phase for this application.

Detailed Experimental Protocol

1. Objective

To resolve the enantiomers of racemic this compound using chiral High-Performance Liquid Chromatography (HPLC).

2. Materials and Reagents

  • Racemic this compound (≥98% purity)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • HPLC system with UV detector

  • Daicel Chiralpak OJ column (250 x 4.6 mm)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Instrument and Column

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

  • Chiral Column: Daicel Chiralpak OJ, 250 x 4.6 mm.

4. Preparation of Mobile Phase

  • Prepare a 95:5 (v/v) mixture of n-Hexane and Isopropanol.

  • For 1 L of mobile phase, mix 950 mL of n-Hexane with 50 mL of Isopropanol.

  • Degas the mobile phase using sonication or vacuum filtration before use.

5. Sample Preparation

  • Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase and make up the volume to the mark to obtain a 1 mg/mL stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC Analysis

  • Equilibrate the Chiralpak OJ column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 220 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow both enantiomers to elute.

7. Data Analysis

  • Identify the peaks corresponding to the two enantiomers.

  • Record the retention times for each enantiomer.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (n-Hexane:IPA 95:5) Equilibration Column Equilibration (Chiralpak OJ, 1.0 mL/min) MobilePhase->Equilibration SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (220 nm) Separation->Detection PeakID Peak Identification Detection->PeakID Quantification Quantification PeakID->Quantification

Caption: Workflow for Chiral Resolution of this compound.

Signaling Pathway Diagram

signaling_pathway Racemic Racemic this compound CSP Chiral Stationary Phase (Chiralpak OJ) Racemic->CSP Separation Differential Interaction CSP->Separation Enantiomer1 Enantiomer 1 Enantiomer2 Enantiomer 2 Separation->Enantiomer1 Separation->Enantiomer2

Caption: Interaction of Enantiomers with the Chiral Stationary Phase.

Application Notes and Protocols: 1-(Thiophen-2-yl)ethanol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(Thiophen-2-yl)ethanol is a valuable chiral building block in organic synthesis, prized for its role in the construction of enantiomerically pure molecules. The thiophene moiety is a key structural feature in numerous pharmaceuticals, agrochemicals, and materials. The secondary alcohol functionality of this compound provides a handle for various chemical transformations, and its chiral nature allows for the development of stereospecific synthetic routes. These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic this compound and its application in the synthesis of a key intermediate for the antiplatelet drug, Clopidogrel.

I. Enzymatic Kinetic Resolution of Racemic this compound

The separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral drugs. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for obtaining enantiopure alcohols. Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for the stereoselective acylation of secondary alcohols.

Data Presentation: Lipase-Catalyzed Resolution of this compound Analogs

While specific data for the resolution of this compound is not extensively published, the following table summarizes typical results for the kinetic resolution of structurally similar aryl ethanols using Novozym 435, providing an expected performance for the target substrate.

SubstrateAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Reference
(±)-1-PhenylethanolVinyl Acetaten-Hexane1.25~50>99>99[1]
(±)-1-(2-Furyl)ethanolVinyl Acetaten-Heptane24789>99[2]
(±)-1-Benzo[b]thiophen-2-yl-ethanolVinyl AcetateDiisopropyl ether24~50>99>99[3]
Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from established procedures for the resolution of similar secondary alcohols.[1][2]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)[4][5][6]

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane or heptane (solvent)

  • Ethanol (for washing)

  • Sodium sulfate (for drying)

  • Reaction vessel with magnetic stirrer

  • Temperature-controlled oil bath or heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a clean, dry reaction vessel, add racemic this compound (1.0 eq).

  • Add anhydrous hexane or heptane as the solvent (sufficient to dissolve the substrate, e.g., 10 mL per gram of substrate).

  • Add vinyl acetate (1.5 - 2.0 eq) to the solution.

  • Add Novozym 435 (e.g., 20-50 mg per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (typically 30-45 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent (e.g., hexane) and ethanol to remove any residual substrate and product, allowing for potential reuse of the biocatalyst.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting mixture contains the unreacted (typically S)-1-(Thiophen-2-yl)ethanol and the acylated product, (typically R)-1-(Thiophen-2-yl)ethyl acetate.

  • Separate the alcohol from the ester by column chromatography on silica gel.

  • The enantiomerically enriched ester can be hydrolyzed back to the corresponding alcohol using standard basic or acidic conditions if required.

Visualization: Workflow for Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Products racemic_alcohol Racemic this compound reaction_mixture Stirring at Controlled Temperature racemic_alcohol->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture enzyme Novozym 435 enzyme->reaction_mixture solvent Organic Solvent (e.g., Hexane) solvent->reaction_mixture filtration Filtration to remove enzyme reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_alcohol (S)-1-(Thiophen-2-yl)ethanol chromatography->s_alcohol r_ester (R)-1-(Thiophen-2-yl)ethyl acetate chromatography->r_ester

Caption: Workflow of enzymatic kinetic resolution.

II. Synthesis of a Clopidogrel Intermediate

(S)-(+)-Clopidogrel is a widely used antiplatelet medication.[7] A key step in its synthesis involves the coupling of a chiral amine with a derivative of 2-(thiophen-2-yl)ethanol.[8][9] The enantiomerically pure (R)-1-(Thiophen-2-yl)ethanol obtained from the resolution can be converted to a suitable electrophile for this purpose. However, many synthetic routes for Clopidogrel start with the achiral 2-(thiophen-2-yl)ethanol and introduce chirality later in the synthesis. The following protocol describes the synthesis of a key intermediate starting from 2-(thiophen-2-yl)ethanol.

Data Presentation: Synthesis of Clopidogrel Intermediate
StepReactantsReagentsSolventYield (%)Reference
1. Tosylation2-(Thiophen-2-yl)ethanol, p-Toluenesulfonyl chlorideTriethylamine, Pyridine (catalyst)TolueneHigh (not specified)[8][10]
2. Coupling2-(2-Thienyl)ethyl tosylate, (S)-(+)-α-Amino-(2-chlorophenyl)acetic acid methyl esterDipotassium hydrogen phosphateToluene~71 (as HCl salt)[4][8]
Experimental Protocol: Synthesis of Methyl (S)-2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate

This protocol is based on procedures reported in the literature for the synthesis of Clopidogrel.[4][8][11]

Step 1: Synthesis of 2-(2-Thienyl)ethyl p-toluenesulfonate

Materials:

  • 2-(Thiophen-2-yl)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Pyridine (catalytic amount)

  • Toluene

  • Water

  • Reaction vessel with stirrer and dropping funnel

  • Ice bath

Procedure:

  • In a reaction vessel, dissolve 2-(thiophen-2-yl)ethanol (1.0 eq) in toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (1.5 eq) and a catalytic amount of pyridine.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in toluene, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-thienyl)ethyl p-toluenesulfonate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl (S)-2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate Hydrochloride

Materials:

  • 2-(2-Thienyl)ethyl p-toluenesulfonate (from Step 1)

  • (S)-(+)-α-Amino-(2-chlorophenyl)acetic acid methyl ester or its salt

  • Dipotassium hydrogen phosphate (K₂HPO₄) or another suitable base

  • Toluene or another suitable solvent (e.g., acetonitrile)

  • Hydrochloric acid (for salt formation)

  • Reaction vessel with stirrer and condenser

Procedure:

  • To a reaction vessel, add 2-(2-thienyl)ethyl p-toluenesulfonate (1.0 eq), (S)-(+)-α-amino-(2-chlorophenyl)acetic acid methyl ester (1.0-1.2 eq), and dipotassium hydrogen phosphate (2.0-3.0 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • To form the hydrochloride salt, cool the organic layer and bubble dry HCl gas through it, or add a solution of HCl in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield methyl (S)-2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate hydrochloride.

Visualization: Synthetic Pathway to Clopidogrel Intermediate

G Synthetic Pathway to a Clopidogrel Intermediate start 2-(Thiophen-2-yl)ethanol intermediate1 2-(2-Thienyl)ethyl p-toluenesulfonate start->intermediate1 Tosylation reagents1 TsCl, TEA, Toluene product Methyl (S)-2-((2-(thiophen-2-yl)ethyl)amino) -2-(2-chlorophenyl)acetate intermediate1->product Nucleophilic Substitution reagents2 K₂HPO₄, Toluene, Reflux start2 (S)-(+)-α-Amino-(2-chlorophenyl) acetic acid methyl ester start2->product

Caption: Synthesis of a key Clopidogrel intermediate.

III. Biological Context: Mechanism of Action of Clopidogrel and the P2Y12 Signaling Pathway

Clopidogrel is a prodrug that is metabolized in the liver to its active form.[7][12][13] This active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on the surface of platelets.[14][15] The P2Y12 receptor plays a crucial role in platelet activation and aggregation, which are key events in thrombosis.[16]

Visualization: P2Y12 Receptor Signaling Pathway and Inhibition by Clopidogrel

G P2Y12 Receptor Signaling and Clopidogrel Inhibition cluster_0 Platelet Activation Pathway cluster_1 Drug Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P Phosphorylated VASP (VASP-P) PKA->VASP_P Phosphorylates GPIIb_IIIa_inhibition Inhibition of GPIIb/IIIa Activation VASP_P->GPIIb_IIIa_inhibition Leads to Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_inhibition->Platelet_Aggregation Prevents PI3K->Platelet_Aggregation Promotes Clopidogrel_prodrug Clopidogrel (Prodrug) Liver_Metabolism Liver Metabolism (CYP450) Clopidogrel_prodrug->Liver_Metabolism Active_Metabolite Active Metabolite Liver_Metabolism->Active_Metabolite Active_Metabolite->P2Y12 Irreversibly Inhibits

Caption: Inhibition of P2Y12 signaling by Clopidogrel.

References

Application of 1-(Thiophen-2-yl)ethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanol is a versatile heterocyclic alcohol that serves as a crucial building block in medicinal chemistry. Its thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties to molecules, often enhancing their biological activity. The hydroxyl group provides a reactive handle for further chemical modifications, and the chiral center in its enantiomeric forms, (R)- and (S)-1-(thiophen-2-yl)ethanol, makes it a valuable precursor for the stereoselective synthesis of complex drug molecules. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of novel therapeutic agents. Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2]

Application Notes

Intermediate for Bioactive Thiophene Derivatives

This compound is a key intermediate in the synthesis of a diverse range of thiophene-containing compounds with significant therapeutic potential.[3] The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The ethanol side chain can be readily oxidized to a ketone, esterified, or converted to other functional groups, providing access to a wide variety of derivatives.

Chiral Building Block for Asymmetric Synthesis

The enantiomerically pure forms of this compound, (R)- and (S)-1-(thiophen-2-yl)ethanol, are valuable chiral building blocks. They are instrumental in the synthesis of enantiomerically pure drugs, where one enantiomer often exhibits the desired pharmacological activity while the other may be inactive or even cause undesirable side effects. The stereocenter of this compound can be incorporated into the final drug molecule to control its stereochemistry and enhance its interaction with biological targets.

Scaffold for Enzyme Inhibitors

Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease pathogenesis. The thiophene ring can engage in crucial interactions within the active sites of enzymes, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. By modifying the substituents on the thiophene ring and the ethanol side chain, the potency and selectivity of these inhibitors can be fine-tuned.

  • Anti-inflammatory Agents: Thiophene derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the production of inflammatory cytokines like TNF-α.[4][5]

  • Anticancer Agents: The thiophene scaffold is present in several anticancer agents. Derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit kinases involved in cancer progression.[6][7] For instance, certain thiophene derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]

  • Cholinesterase Inhibitors: Thiophene-based compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9]

Quantitative Data Summary

The following tables summarize the biological activities of various thiophene derivatives, some of which are synthesized from precursors closely related to this compound.

Compound ClassTargetCompound ExampleIC50 / KiReference
Thiophene-based Pyrazole DerivativesAcetylcholinesterase (AChE)N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamideKi = 19.88±3.06 µM[9]
Butyrylcholinesterase (BChE)--INVALID-LINK--methanoneKi = 13.72±1.12 µM[9]
Glutathione S-transferase (GST)(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanoneKi = 16.44±1.58 µM[9]
Trifluoromethyl Thioxanthene DerivativesCyclooxygenase-2 (COX-2)Compound 1IC50 = 87.8 nM (HeLa cells)[10]
Cyclooxygenase-2 (COX-2)Compounds 1, 3, and 4IC50 = 6.5 to 27.4 nM[10]
Thiophen-2-ylmethylene DerivativesTumor Necrosis Factor-alpha (TNF-α)Compound 6> Celecoxib[4]
Tumor Necrosis Factor-alpha (TNF-α)Compound 11a> Celecoxib[4]
Thiazolyl Pyridine HybridsLung Cancer (A549) Cell LineCompound 5IC50 = 0.452 µM[8]
2-(thiophen-2-yl)-1H-indole DerivativesColon Cancer (HCT-116) Cell LineCompound 4gIC50 = 7.1±0.07 µM[6]
Colon Cancer (HCT-116) Cell LineCompound 4aIC50 = 10.5±0.07 µM[6]
Colon Cancer (HCT-116) Cell LineCompound 4cIC50 = 11.9±0.05 µM[6]
Fused Thiophene DerivativesHepatocellular Carcinoma (HepG2)TP 5> Paclitaxel[7]
Hepatocellular Carcinoma (SMMC-7721)TP 5> Paclitaxel[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Thiopheneethanol (a precursor to this compound derivatives)

This protocol is adapted from a patented industrial process and describes the synthesis of 2-thiopheneethanol, which can be a starting material for derivatives or can be synthesized from this compound via reduction of the corresponding ketone.[3][11]

Step 1: Preparation of Intermediate Compound (Formula 1)

  • Under a nitrogen atmosphere, dissolve 33g of 2-bromothiophene, 48g of a suitable coupling partner (e.g., an acrylate derivative), 18g of sodium acetate, and 4.6g of palladium acetate in 200ml of N-methylpyrrolidone in a reaction flask.

  • Stir the mixture and heat to 135°C.

  • Maintain the temperature for 9 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 200ml of ice water.

  • Extract the product with toluene (2 x 200ml).

  • Wash the combined organic phases with water (2 x 200ml).

  • Dry the organic layer over anhydrous sodium sulfate overnight.

  • Filter and concentrate under reduced pressure to obtain a viscous solid.

  • Recrystallize the solid from 100ml of anhydrous methanol to yield the intermediate compound as a white solid (yield: ~89%).

Step 2: Reduction to 2-Thiopheneethanol (Formula 2) This step is not explicitly for this compound but for a related compound. A similar reduction of 2-acetylthiophene would yield this compound.

Note: This is a general procedure for reduction. Specific reducing agents like sodium borohydride in a suitable solvent (e.g., methanol or ethanol) are commonly used for the reduction of ketones to alcohols.

Protocol 2: Synthesis of Thiazolyl Pyridine Hybrids with Anticancer Activity

This protocol outlines the synthesis of thiazolyl pyridine derivatives incorporating a thiophene moiety, which have shown promising anticancer activity. The synthesis starts from a precursor that can be derived from 1-(thiophen-2-yl)ethanone (the oxidized form of this compound).[8]

Step 1: Synthesis of (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone (Compound 5)

  • This starting material is prepared according to previously reported methods.[8] It involves the condensation of a thiophene-containing hydrazine with a thiazole derivative.

Step 2: One-pot Three-component Reaction for Thiazolyl Pyridines (Compounds 8a-f)

  • In a round-bottom flask, combine compound 5, a substituted benzaldehyde derivative (6a-f), and malononitrile (7).

  • Add ammonium acetate and glacial acetic acid as the solvent and catalyst.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiazolyl pyridine hybrids.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.[6][7][8]

  • Cell Culture: Culture the desired cancer cell line (e.g., A549, HCT-116, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_end Final Products This compound This compound Oxidation Oxidation This compound->Oxidation [O] 1-(Thiophen-2-yl)ethanone 1-(Thiophen-2-yl)ethanone Oxidation->1-(Thiophen-2-yl)ethanone Condensation Condensation 1-(Thiophen-2-yl)ethanone->Condensation Hydrazine deriv. Thiophene-hydrazone Intermediate Thiophene-hydrazone Intermediate Condensation->Thiophene-hydrazone Intermediate Cyclization Cyclization Thiophene-hydrazone Intermediate->Cyclization Multi-component reaction Bioactive Heterocycles\n(e.g., Anticancer Agents) Bioactive Heterocycles (e.g., Anticancer Agents) Cyclization->Bioactive Heterocycles\n(e.g., Anticancer Agents) Signaling_Pathway cluster_downstream Downstream Effects Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Thiophene Derivative\n(from this compound) Thiophene Derivative (from this compound) Thiophene Derivative\n(from this compound)->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Logical_Relationship cluster_derivatives Chemical Modifications cluster_applications Medicinal Chemistry Applications This compound This compound Esterification Esterification This compound->Esterification Oxidation Oxidation This compound->Oxidation Substitution Substitution This compound->Substitution Chiral Resolution Chiral Resolution This compound->Chiral Resolution Anti-inflammatory Agents Anti-inflammatory Agents Esterification->Anti-inflammatory Agents Anticancer Agents Anticancer Agents Oxidation->Anticancer Agents Enzyme Inhibitors Enzyme Inhibitors Substitution->Enzyme Inhibitors Chiral Drugs Chiral Drugs Chiral Resolution->Chiral Drugs

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 1-(Thiophen-2-yl)ethanol or its readily available precursor, 2-acetylthiophene. The methodologies covered are central to the production of valuable active pharmaceutical ingredients (APIs), including the widely used antidepressant Duloxetine and antifungal agents such as Tioconazole and Sertaconazole.

Synthesis of a Key Intermediate for Duloxetine: (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

The synthesis of (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol is a critical step in the production of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The most common and industrially scalable approach involves a two-step process: a Mannich reaction followed by an asymmetric reduction.

Step 1: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

The Mannich reaction is a three-component condensation involving 2-acetylthiophene, formaldehyde (or its polymer paraformaldehyde), and dimethylamine hydrochloride.

Experimental Protocol:

  • To a suitable reaction vessel, add 2-acetylthiophene (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.).

  • Add isopropyl alcohol as the solvent.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to 75-80°C and stir for approximately 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-5°C and stir for 2 hours to facilitate precipitation.

  • Filter the solid product and wash with cold isopropyl alcohol.

  • Dry the product under vacuum to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Reactant/ProductMolar RatioTypical YieldReference
2-Acetylthiophene1.0-[1]
Dimethylamine Hydrochloride1.2-[1]
Paraformaldehyde1.5-[1]
Product ->90%[1]
Step 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

The asymmetric reduction of the ketone intermediate is crucial for obtaining the desired (S)-enantiomer, which is the active form for Duloxetine. This can be achieved through various methods, including enzymatic reduction and catalytic hydrogenation.

Protocol for Asymmetric Hydrogenation:

  • In a glovebox, charge a pressure reactor with 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (1.0 eq.) and a chiral manganese catalyst (e.g., Mn-PNN complex, ~0.005 eq.).

  • Add potassium carbonate (1.01 eq.) and absolute ethanol.

  • Stir the mixture at room temperature for 5 minutes.

  • Pressurize the reactor with hydrogen gas (e.g., 30 bar) and heat to 50°C.

  • Maintain the reaction for 16 hours.

  • After cooling and releasing the pressure, concentrate the reaction mixture under reduced pressure.

  • Purify the product by silica gel column chromatography to obtain (R)-3-(dimethylamino)-1-(thiophen-2-yl)-1-propanol (Note: the enantiomer depends on the catalyst used; for (S)-enantiomer, a corresponding chiral catalyst is required).

CatalystYieldEnantiomeric Excess (ee)Reference
Mn-PNN complex97%74% (for R-enantiomer)[2]

Note: For the synthesis of (S)-Duloxetine, a catalyst yielding the (S)-enantiomer is necessary. Alternatively, a racemic reduction can be performed followed by chiral resolution.

Workflow for Duloxetine Intermediate Synthesis

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction (IPA, HCl, 75-80°C) 2-Acetylthiophene->Mannich_Reaction Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Product_1 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl Mannich_Reaction->Product_1 Product_1_input 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl Product_1->Product_1_input Asymmetric_Reduction Asymmetric Hydrogenation (Chiral Catalyst, H2, 50°C) Product_1_input->Asymmetric_Reduction Product_2 (S)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol Asymmetric_Reduction->Product_2

Caption: Synthetic workflow for a key Duloxetine intermediate.

Synthesis of Intermediates for Antifungal Agents

Thiophene derivatives are also precursors to important antifungal drugs. While not directly starting from this compound in all published routes, the core thiophene moiety is central. The synthesis of Tioconazole and Sertaconazole often involves the coupling of a substituted imidazole ethanol derivative with a chloromethylthiophene derivative.

General Protocol for Tioconazole Synthesis
  • In a reaction vessel, dissolve 1-(2',4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol and 2-chloro-3-chloromethylthiophene in a suitable solvent like THF.

  • Add a strong base such as sodium hydride (NaH) and reflux the mixture.

  • After the reaction is complete, the product can be isolated and purified. Some methods describe a "one-pot" synthesis where the imidazole ethanol is formed in situ.[3]

General Protocol for Sertaconazole Synthesis
  • A phase-transfer catalysis method can be employed. 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol and 3-bromomethyl-7-chlorobenzo[b]thiophene are reacted in a biphasic system of toluene and water.[4]

  • Tetrabutylammonium chloride is used as the phase-transfer catalyst in the presence of sodium hydroxide.[4]

  • The reaction is heated to around 80°C with stirring.[4]

  • The product, Sertaconazole, is then isolated from the organic phase and can be converted to its nitrate salt for purification.[4]

DrugKey Thiophene PrecursorCoupling PartnerTypical YieldReference
Tioconazole2-chloro-3-chloromethylthiophene1-(2',4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol31-70%[5]
Sertaconazole3-bromomethyl-7-chlorobenzo[b]thiophene1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol-[4]

Purification and Analysis

Column Chromatography Purification

Protocol for Purifying 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity (gradient elution), for example, starting with hexane and gradually increasing the proportion of ethyl acetate or using a mixture of dichloromethane and methanol.[6]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Chiral HPLC for Enantiomeric Purity Determination

Protocol for Chiral Separation:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often effective.

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol. For basic compounds, the addition of a small amount of an amine like diethylamine (0.1%) can improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Inject the sample solution and record the chromatogram. The two enantiomers will elute at different retention times, allowing for the determination of the enantiomeric excess (% ee).

Signaling Pathway of Duloxetine

Duloxetine functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It exerts its therapeutic effect by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin & Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Duloxetine Duloxetine Duloxetine->SERT Blocks Duloxetine->NET Blocks Signal_Transduction Signal Transduction (Mood Regulation) Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction

References

Anwendungs- und Protokollhinweise: Derivatisierung von 1-(Thiophen-2-yl)ethanol für das Screening auf biologische Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Thiophen und seine Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten in der medizinischen Chemie von großem Interesse sind.[1] Die Derivatisierung von 1-(Thiophen-2-yl)ethanol, einem leicht zugänglichen sekundären Alkohol, bietet eine vielversprechende Strategie zur Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen, einschließlich antimikrobieller und antikanzerogener Eigenschaften.[2][3] Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Synthese von Esterderivaten von this compound und die anschließende Untersuchung ihrer biologischen Aktivität.

Datenpräsentation

Die quantitative Analyse der biologischen Aktivität ist entscheidend für die Bewertung der Wirksamkeit neu synthetisierter Verbindungen. Die folgenden Tabellen fassen repräsentative Daten für verschiedene Thiophenderivate zusammen, um die Struktur-Wirkungs-Beziehungen zu veranschaulichen.

Tabelle 1: Antimikrobielle Aktivität ausgewählter Thiophen-Derivate (Beispieldaten)

VerbindungMikroorganismusStammMIC (μg/mL)Referenz-AntibiotikumMIC (μg/mL)
Thiophen-Derivat S1Staphylococcus aureusATCC 292130.81 (µM/ml)Cefadroxil-
Thiophen-Derivat S4Candida albicansMTCC 2270.91 (µM/ml)Fluconazol-
Spiro-indolin-oxadiazol 17Clostridium difficileATCC 96892-4--
Thiophen-Derivat 7bPseudomonas aeruginosaATCC 27853-Gentamicin-

Hinweis: Die Daten in dieser Tabelle sind Beispiele aus der Literatur für verschiedene Thiophen-Derivate und nicht spezifisch für Derivate von this compound. MIC steht für Minimale Hemmkonzentration.[2][4]

Tabelle 2: Zytotoxische Aktivität ausgewählter Thiophen-Derivate gegen Krebszelllinien (Beispieldaten)

VerbindungKrebszelllinieHerkunftIC50 (µM)Referenz-MedikamentIC50 (µM)
2-((2-(Thiophen-2-yl)acetyl)thio)benzoesäureCaco-2Kolonkarzinom239.88Cyclophosphamid257.11
Thiophen-Derivat 7gA549Lungenkarzinom27.7 (µg/ml)Doxorubicin28.3 (µg/ml)
Thiophen-Derivat 7gHepG2Leberzellkarzinom26.6 (µg/ml)Doxorubicin21.6 (µg/ml)
Thiophen-Derivat 15dHepG-2 / MCF-7Leber- / BrustkrebsPotenter als DoxorubicinDoxorubicin-

Hinweis: Die Daten in dieser Tabelle sind Beispiele aus der Literatur für verschiedene Thiophen-Derivate und nicht spezifisch für Derivate von this compound. IC50 steht für die halbmaximale Hemmkonzentration.[5][6][7]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Esterderivaten von this compound sowie die Methoden zur Bestimmung ihrer antimikrobiellen und antikanzerogenen Aktivität.

Protokoll 1: Synthese von 1-(Thiophen-2-yl)ethyl-Estern durch Acylchlorid-Veresterung

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von Estern aus this compound und verschiedenen Acylchloriden.

Materialien:

  • This compound

  • Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid)

  • Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

  • Tertiäre Aminbase (z.B. Pyridin oder Triethylamin)

  • Rundkolben, Tropftrichter, Magnetrührer, Rührfisch

  • Inertgasatmosphäre (Stickstoff oder Argon)

  • Eisbad

  • Rotationsverdampfer

  • Dünnschichtchromatographie (DC)-Ausrüstung

  • Säulenchromatographie-Ausrüstung (Kieselgel)

Verfahren:

  • Reaktionsaufbau: Ein trockener Rundkolben wird mit einem Magnetrührstab und einem Tropftrichter unter einer Inertgasatmosphäre ausgestattet.

  • Ausgangsmaterialien zugeben: this compound (1,0 Äquivalente) und die tertiäre Aminbase (1,1-1,5 Äquivalente) in wasserfreiem DCM lösen.

  • Kühlung: Den Kolben in einem Eisbad auf 0 °C abkühlen.

  • Zugabe des Acylchlorids: Das Acylchlorid (1,0-1,1 Äquivalente) in einer kleinen Menge wasserfreiem Lösungsmittel lösen und in den Tropftrichter geben. Die Acylchlorid-Lösung langsam über 15-30 Minuten zu der rührenden Alkohollösung tropfen. Es bildet sich ein Niederschlag (das Hydrochloridsalz der Aminbase).[8]

  • Reaktion: Nach vollständiger Zugabe die Reaktion auf Raumtemperatur erwärmen lassen und für 2-16 Stunden rühren. Der Reaktionsfortschritt kann mittels DC überwacht werden.

  • Aufarbeitung:

    • Die Reaktionsmischung in einen Scheidetrichter mit deionisiertem Wasser geben, um das Aminhydrochloridsalz zu lösen.

    • Die wässrige Phase zwei- bis dreimal mit einem organischen Lösungsmittel (z.B. Diethylether oder Ethylacetat) extrahieren.

    • Die vereinigten organischen Phasen nacheinander mit gesättigter NaHCO₃-Lösung, deionisiertem Wasser und Kochsalzlösung waschen.

    • Die organische Schicht über wasserfreiem Natriumsulfat oder Magnesiumsulfat trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen.

  • Reinigung: Das Rohprodukt durch Säulenchromatographie auf Kieselgel reinigen, um den reinen Ester zu erhalten.

Protokoll 2: Bestimmung der minimalen Hemmkonzentration (MIC) mittels Bouillon-Mikrodilution

Dieses Protokoll beschreibt die Bestimmung der antimikrobiellen Aktivität der synthetisierten Verbindungen.

Materialien:

  • Synthetisierte Thiophen-Derivate

  • Bakterien- oder Pilzstämme (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton-Bouillon (MHB) für Bakterien, RPMI-1640 für Pilze

  • Sterile 96-Well-Mikrotiterplatten

  • McFarland-Standard 0,5

  • Inkubator

Verfahren:

  • Herstellung der Stammlösungen: Eine Stammlösung jeder Testverbindung in einem geeigneten Lösungsmittel (z.B. DMSO) herstellen.

  • Serielle Verdünnungen: Serielle Zweifachverdünnungen der Stammlösungen in der entsprechenden Bouillon in den Wells einer 96-Well-Platte durchführen, um einen Konzentrationsbereich abzudecken.

  • Inokulum-Vorbereitung: Eine Bakterien- oder Pilzsuspension herstellen und deren Trübung auf den 0,5 McFarland-Standard einstellen (ca. 1,5 x 10⁸ KBE/mL). Das Inokulum verdünnen, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL in den Test-Wells zu erreichen.

  • Inokulation: Das vorbereitete Inokulum zu jedem Well mit den verdünnten Verbindungen geben.

  • Kontrollen: Positivkontrollen (Bouillon mit Inokulum und einem Standard-Antibiotikum), Negativkontrollen (Bouillon mit Inokulum ohne Verbindung) und Sterilitätskontrollen (nur Bouillon) einschließen.

  • Inkubation: Die Platten abdecken und bei der für den jeweiligen Mikroorganismus geeigneten Temperatur und Dauer inkubieren (z.B. 35-37 °C für 16-20 Stunden für die meisten Bakterien).

  • Bestimmung der MIC: Die MIC ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus auftritt.

Protokoll 3: Bewertung der Zytotoxizität mittels MTT-Assay

Dieses Protokoll beschreibt die Bestimmung der antikanzerogenen Aktivität der synthetisierten Verbindungen.

Materialien:

  • Synthetisierte Thiophen-Derivate

  • Menschliche Krebszelllinien (z.B. MCF-7, A549, HepG2)

  • Zellkulturmedium (z.B. DMEM oder RPMI-1640) mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin-Streptomycin

  • 96-Well-Zellkulturplatten

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO

  • Mikroplattenleser

Verfahren:

  • Zellkultur: Die Krebszelllinien in einer feuchten Atmosphäre bei 37 °C und 5 % CO₂ kultivieren.

  • Zellaussaat: Die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aussäen und über Nacht anhaften lassen.

  • Behandlung mit der Verbindung: Die Zellen mit verschiedenen Konzentrationen der synthetisierten Verbindungen (z.B. 0,1 bis 100 µM) für 48-72 Stunden behandeln. Eine Vehikelkontrolle (z.B. DMSO) und eine Positivkontrolle (z.B. Doxorubicin) einschließen.

  • MTT-Zugabe: 20 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well geben und für 4 Stunden bei 37 °C inkubieren.

  • Formazan-Solubilisierung: Das Medium entfernen und 100 µL DMSO zu jedem Well geben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Absorptionsmessung: Die Absorption bei 570 nm mit einem Mikroplattenleser messen.

  • IC50-Berechnung: Der IC50-Wert, die Konzentration der Verbindung, die das Zellwachstum um 50 % hemmt, wird aus der Dosis-Wirkungs-Kurve berechnet.

Visualisierung

Diagramme von Signalwegen und experimentellen Arbeitsabläufen bieten eine klare visuelle Darstellung der beteiligten Prozesse.

experimental_workflow cluster_synthesis Synthese cluster_screening Biologisches Screening start This compound + Acylchlorid reaction Veresterung start->reaction Pyridin, DCM purification Aufreinigung (Säulenchromatographie) reaction->purification product Reines Ester-Derivat purification->product antimicrobial Antimikrobielles Screening (MIC-Bestimmung) product->antimicrobial anticancer Antikrebs-Screening (MTT-Assay) product->anticancer data_analysis Datenanalyse (MIC / IC50-Werte) antimicrobial->data_analysis anticancer->data_analysis

Abbildung 1: Experimenteller Arbeitsablauf.

signaling_pathway cluster_cell Krebszelle ThiopheneDerivate Thiophen-Derivat Signaltransduktion Signaltransduktions- kaskade (z.B. MAPK) ThiopheneDerivate->Signaltransduktion Hemmung Zellmembran Rezeptor Wachstumsfaktor- Rezeptor Rezeptor->Signaltransduktion Transkriptionsfaktor Transkriptions- faktor (z.B. c-Myc) Signaltransduktion->Transkriptionsfaktor Apoptose Apoptose Signaltransduktion->Apoptose Induktion Zellzyklus Zellzyklus- progression Transkriptionsfaktor->Zellzyklus

Abbildung 2: Hypothetischer Signalweg.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure alcohols are critical building blocks in the pharmaceutical industry for the synthesis of complex chiral molecules. 1-(Thiophen-2-yl)ethanol, a key intermediate for various therapeutic agents, exists as two enantiomers. Traditional chemical synthesis of the single, desired enantiomer often involves hazardous reagents, expensive catalysts, and harsh reaction conditions. Biocatalysis, leveraging whole microbial cells or isolated enzymes, presents a green, highly selective, and efficient alternative for producing enantiopure this compound from the prochiral ketone, 2-acetylthiophene. This document provides detailed application notes and experimental protocols for this biocatalytic transformation.

The primary biocatalytic route is the asymmetric reduction of 2-acetylthiophene, typically mediated by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) found within microorganisms. These enzymes exhibit high stereoselectivity, yielding either the (S)- or (R)-enantiomer depending on the specific enzyme. The process relies on a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated by the metabolic processes of the whole-cell biocatalyst, making it a cost-effective approach.

Data Presentation

The use of whole-cell biocatalysts, particularly from the Lactobacillus genus, has shown exceptional performance in the asymmetric reduction of heterocyclic ketones analogous to 2-acetylthiophene. While specific data for a wide range of biocatalysts for 2-acetylthiophene is not extensively tabulated in the literature, the data for the structurally similar 1-(furan-2-yl)propan-1-one provides a strong predictive model for the expected outcomes with 2-acetylthiophene.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Isolated Yield (%)
Lactobacillus paracasei BD1011-(furan-2-yl)propan-1-one(S)-1-(furan-2-yl)propan-1-ol>99>9996

Table 1: Performance of Lactobacillus paracasei BD101 in the asymmetric bioreduction of a 2-acetylthiophene analogue. This data suggests a high potential for similar success with 2-acetylthiophene as the substrate.

Experimental Protocols

The following protocols provide a detailed methodology for the cultivation of the biocatalyst, the biocatalytic reduction process, and the analysis of the product.

Protocol 1: Cultivation of Lactobacillus paracasei BD101

This protocol describes the preparation of the whole-cell biocatalyst.

Materials:

  • Lactobacillus paracasei BD101 culture

  • MRS broth (de Man, Rogosa and Sharpe broth)

  • Sterile shake flasks

  • Incubator shaker

Procedure:

  • Inoculate 100 mL of sterile MRS broth with a fresh culture of Lactobacillus paracasei BD101.

  • Incubate the culture at 30°C for 24-48 hours with agitation at 150 rpm.

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0).

  • The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -20°C.

Protocol 2: Whole-Cell Biocatalytic Reduction of 2-Acetylthiophene

This protocol details the asymmetric reduction of 2-acetylthiophene to this compound.

Materials:

  • Lactobacillus paracasei BD101 whole-cell biocatalyst (from Protocol 1)

  • 2-Acetylthiophene

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (50 mM, pH 7.0)

  • Shake flask

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL shake flask, suspend the prepared Lactobacillus paracasei BD101 cell pellet in 50 mL of phosphate buffer.

  • Add glucose to a final concentration of 5% (w/v) to provide a source for cofactor regeneration.

  • Add 2-acetylthiophene to the reaction mixture (a typical starting concentration is 10-50 mM).

  • Seal the flask and incubate at 30°C with shaking at 150-200 rpm.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by chiral HPLC (see Protocol 3).

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 3: Chiral HPLC Analysis of this compound

This protocol is for the determination of enantiomeric excess (e.e.) of the product. The exact conditions may need to be optimized for the specific chiral column used.

Materials:

  • Chiral HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically to achieve baseline separation of the enantiomers.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the this compound product in the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs (e.g., 235 nm).

  • Data Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

The following diagrams illustrate the key processes in the biocatalytic synthesis of enantiopure this compound.

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Cultivation Cultivation of Lactobacillus paracasei Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting 24-48h Washing Cell Washing Harvesting->Washing Bioreduction Asymmetric Reduction of 2-Acetylthiophene Washing->Bioreduction Extraction Product Extraction (Ethyl Acetate) Bioreduction->Extraction 24-48h Purification Purification Extraction->Purification HPLC Chiral HPLC Analysis Purification->HPLC Ee_Calc e.e. Determination HPLC->Ee_Calc

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Enzymatic_Mechanism cluster_main_reaction Enzymatic Reduction cluster_cofactor Cofactor Regeneration Ketone 2-Acetylthiophene (Prochiral Ketone) Alcohol Enantiopure This compound Ketone->Alcohol Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) NAD NAD+ Alcohol->NAD NADH NADH NADH->Ketone H- NAD->NADH Glucose Dehydrogenase Glucose Glucose Gluconate Gluconate

Caption: Simplified mechanism of the whole-cell biocatalytic reduction.

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(Thiophen-2-yl)ethanol, a key intermediate in the pharmaceutical and fine chemical industries. The detailed application notes and protocols are designed for pilot plant production, focusing on a robust and scalable two-step process. The synthesis commences with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, followed by its selective reduction to the target secondary alcohol, this compound. This guide emphasizes safety, efficiency, and reproducibility at a pilot plant scale, incorporating quantitative data, detailed experimental procedures, and visual workflow diagrams to ensure clarity and successful implementation.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The increasing demand for this intermediate necessitates the development of a reliable and scalable manufacturing process suitable for pilot plant and eventual commercial production. The synthetic route detailed herein involves two well-established and industrially viable reactions:

  • Step 1: Friedel-Crafts Acylation of Thiophene: Synthesis of 2-acetylthiophene from thiophene and acetic anhydride.

  • Step 2: Reduction of 2-Acetylthiophene: Conversion of the intermediate ketone to this compound using sodium borohydride.

This document provides detailed protocols for each step, along with critical safety considerations, quality control parameters, and data presentation to aid in the successful scale-up of this process.

Process Overview and Logic

The overall synthetic workflow is depicted below, outlining the progression from starting materials to the final purified product.

G cluster_0 Step 1: Synthesis of 2-Acetylthiophene cluster_1 Step 2: Reduction to this compound Thiophene Thiophene Reaction1 Friedel-Crafts Acylation (70-80°C, 2-5 hours) Thiophene->Reaction1 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction1 PhosphoricAcid Phosphoric Acid (Catalyst) PhosphoricAcid->Reaction1 Distillation1 Vacuum Distillation Reaction1->Distillation1 Acetylthiophene 2-Acetylthiophene Distillation1->Acetylthiophene Reaction2 Ketone Reduction (0-10°C) Acetylthiophene->Reaction2 SodiumBorohydride Sodium Borohydride SodiumBorohydride->Reaction2 Methanol Methanol (Solvent) Methanol->Reaction2 Quench Aqueous Quench Reaction2->Quench Extraction Solvent Extraction Quench->Extraction Distillation2 Vacuum Distillation Extraction->Distillation2 FinalProduct This compound Distillation2->FinalProduct

Caption: Overall synthetic workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Pilot Plant Scale Synthesis of 2-Acetylthiophene

This protocol is adapted from established industrial methods and is designed for a pilot plant setting.[1][2][3]

3.1.1. Materials and Equipment

  • Reactor: 200 L glass-lined reactor equipped with mechanical stirring, a heating/cooling jacket, a condenser, a temperature probe, and a nitrogen inlet.

  • Chemicals:

    • Thiophene (84 kg, ~1000 mol)

    • Acetic Anhydride (102 kg, ~1000 mol)

    • Phosphoric Acid (85%, ~0.5 kg)

  • Vacuum Distillation Unit: Capable of handling the reaction volume and achieving a vacuum of <20 mmHg.

3.1.2. Procedure

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with thiophene (84 kg) and acetic anhydride (102 kg).

  • Catalyst Addition: Slowly add phosphoric acid (~0.5 kg) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 2-5 hours.[2]

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of thiophene is complete.

  • Purification: Upon completion, cool the reaction mixture to ambient temperature. The product, 2-acetylthiophene, is purified by direct vacuum distillation. Collect the fraction boiling at 102-105°C at 15 mmHg.[1]

  • Catalyst Recycling: The residue remaining in the reactor, containing the phosphoric acid catalyst, can potentially be used for subsequent batches.[2]

3.1.3. Expected Yield and Quality

  • Yield: 110-120 kg (approximately 87-95%).[3]

  • Purity (by GC): >99%.

  • Appearance: Yellow liquid.[4]

Step 2: Pilot Plant Scale Reduction of 2-Acetylthiophene to this compound

This protocol is based on standard industrial procedures for ketone reduction using sodium borohydride.

3.2.1. Materials and Equipment

  • Reactor: 500 L glass-lined reactor with mechanical stirring, a cooling jacket, a temperature probe, and a nitrogen inlet.

  • Chemicals:

    • 2-Acetylthiophene (113 kg, ~900 mol)

    • Methanol (300 L)

    • Sodium Borohydride (17 kg, ~450 mol)

    • Water (for quenching)

    • Ethyl Acetate (for extraction)

    • Brine (saturated aqueous sodium chloride solution)

3.2.2. Safety Precautions for Sodium Borohydride

Sodium borohydride is a water-reactive substance that releases flammable hydrogen gas upon contact with water or acids.[5] It is also corrosive and can cause severe skin burns and eye damage.[5]

  • Handling: Handle sodium borohydride in a well-ventilated area, under an inert atmosphere if possible.[6] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[6]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place away from water, acids, and oxidizing agents.[6][7]

  • Exothermic Reaction: The reduction is exothermic, and the hydrolysis of sodium borohydride can lead to a runaway reaction if not properly controlled.[7] Ensure adequate cooling capacity is available.

3.2.3. Procedure

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with 2-acetylthiophene (113 kg) and methanol (300 L).

  • Cooling: Cool the solution to 0-5°C with stirring.

  • Sodium Borohydride Addition: Add sodium borohydride (17 kg) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-10°C for an additional 2-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Slowly and carefully add water to the reaction mixture to quench the excess sodium borohydride, maintaining the temperature below 20°C. Be aware of hydrogen gas evolution and ensure adequate ventilation.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extraction: Add water and ethyl acetate to the residue. Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

3.2.4. Expected Yield and Quality

  • Yield: 95-108 kg (approximately 85-95%).

  • Purity (by GC/HPLC): >98%.

  • Appearance: Colorless to pale yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterStep 1: AcylationStep 2: Reduction
Starting Material Thiophene2-Acetylthiophene
Key Reagents Acetic Anhydride, H₃PO₄Sodium Borohydride, Methanol
Scale 84 kg Thiophene113 kg 2-Acetylthiophene
Temperature 70-80°C0-10°C
Reaction Time 2-5 hours4-6 hours
Typical Yield 87-95%85-95%
Product Purity >99% (GC)>98% (GC/HPLC)

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the final product meets the required specifications.

QC_Workflow cluster_input Incoming Material QC cluster_process In-Process Control (IPC) cluster_output Final Product QC SM Starting Materials (Thiophene, Acetic Anhydride) IPC1 IPC Step 1: GC analysis for reaction completion SM->IPC1 Reagents Reagents (NaBH4, Solvents) IPC2 IPC Step 2: TLC/HPLC analysis for reaction completion Reagents->IPC2 IPC1->IPC2 FP_Purity Purity Assay (GC/HPLC) IPC2->FP_Purity FP_Identity Structural Confirmation (NMR, IR) FP_Purity->FP_Identity FP_Residual Residual Solvent Analysis (GC-HS) FP_Identity->FP_Residual FP_Spec Meets Specification? FP_Residual->FP_Spec Release Product Release FP_Spec->Release Yes Reject Reject/Reprocess FP_Spec->Reject No

Caption: Quality control workflow for the synthesis of this compound.

Conclusion

The provided application notes and protocols outline a scalable and efficient two-step synthesis for the pilot plant production of this compound. By following the detailed procedures for the Friedel-Crafts acylation of thiophene and the subsequent sodium borohydride reduction of 2-acetylthiophene, researchers and drug development professionals can achieve high yields and purity. Adherence to the outlined safety precautions, particularly for the handling of sodium borohydride, is critical for a safe and successful scale-up. The structured data presentation and workflow diagrams are intended to facilitate a seamless transition from laboratory to pilot plant scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Thiophen-2-yl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound are the reduction of 2-acetylthiophene and the Grignard reaction. Other methods, such as those involving butyllithium or sodium hydride, have also been reported, particularly in patent literature.[1]

Q2: What is this compound used for?

A2: this compound is a valuable intermediate in organic synthesis, especially in the pharmaceutical and agrochemical industries.[2] It serves as a building block for more complex thiophene derivatives.[2]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Safety precautions depend on the chosen synthetic route. For the reduction of 2-acetylthiophene, care should be taken when handling reducing agents like sodium borohydride, which can release hydrogen gas upon contact with acid. When performing a Grignard reaction, it is crucial to use anhydrous solvents and maintain an inert atmosphere, as Grignard reagents are highly reactive with water.[3] The starting material, 2-acetylthiophene, may be harmful if it comes into contact with skin or is swallowed.[4]

Troubleshooting Guide: Reduction of 2-Acetylthiophene

This method involves the reduction of the ketone group of 2-acetylthiophene to a secondary alcohol.

Q1: My yield is consistently low. What are the potential causes?

A1: Low yields in the reduction of 2-acetylthiophene can stem from several factors:

  • Purity of Starting Material: Impurities in the 2-acetylthiophene can interfere with the reaction.

  • Ineffective Reducing Agent: The reducing agent may have degraded due to improper storage.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control for optimal results.

  • Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.

  • Work-up and Purification Issues: Product loss can occur during extraction and purification steps.

Q2: How can I choose the right reducing agent?

A2: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes and its relative ease of handling. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less selective and require more stringent anhydrous conditions. Catalytic hydrogenation is another possibility.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides the desired product and unreacted starting material, you might observe side products resulting from over-reduction or side reactions of the thiophene ring, although the latter is less common under mild reduction conditions.

Q4: My final product is not pure. How can I effectively purify this compound?

A4: Column chromatography is an effective method for purifying this compound. A common eluent system is a mixture of n-hexane and ethyl acetate.[5] Recrystallization from a suitable solvent like ethanol can also be employed for further purification.[5]

Logical Troubleshooting Flow for Low Yield in Reduction

start Low Yield in Reduction check_purity Check Purity of 2-Acetylthiophene start->check_purity check_reagent Verify Activity of Reducing Agent check_purity->check_reagent Purity OK optimize_conditions Optimize Reaction Conditions (Temp., Time) check_reagent->optimize_conditions Reagent Active improve_workup Refine Work-up & Purification optimize_conditions->improve_workup Conditions Optimized yield_improved Yield Improved improve_workup->yield_improved Process Refined

Caption: Troubleshooting workflow for low yield in the reduction of 2-acetylthiophene.

Troubleshooting Guide: Grignard Reaction

This synthesis route typically involves the reaction of 2-thienylmagnesium bromide with acetaldehyde.

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure of a Grignard reaction to initiate is a common issue. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.[3]

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Gentle crushing of the magnesium turnings in the flask (without solvent) or adding a small crystal of iodine can help to activate the surface.

  • Local Heating: A hot spot created by a heat gun can sometimes initiate the reaction.

Q2: My yield is low, and I have a significant amount of benzene as a byproduct. What is happening?

A2: The formation of benzene suggests that the Grignard reagent is being protonated by a source of protons, such as water, in the reaction mixture.[6] Rigorously drying all reagents and solvents should minimize this side reaction.

Q3: How can I confirm the formation of the Grignard reagent?

A3: The formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture, such as becoming cloudy and the disappearance of the magnesium turnings.[7] The reaction is also exothermic.[6]

Experimental Workflow for Grignard Synthesis

start Start prep_grignard Prepare Grignard Reagent (2-Bromothiophene + Mg in THF) start->prep_grignard add_aldehyde Add Acetaldehyde Solution Dropwise prep_grignard->add_aldehyde quench Quench with Aqueous Acid add_aldehyde->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Obtain this compound purify->end

Caption: General experimental workflow for the Grignard synthesis of this compound.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodKey ReagentsReported YieldReference
Friedel-Crafts Acylation & ReductionThiophene, Acetyl chloride, SnCl₄, Reducing Agent79-83% (for acylation step)[8]
Grignard Reaction2-Bromothiophene, Mg, Ethylene Oxide94.5%[9]
Sodium Hydride MethodThiophene, Sodium Hydride, Ethylene Oxide93.1%[1]
Heck Reaction & Reduction2-Bromothiophene, Vinyl Acetate, Pd/C, H₂~80% (overall)[10][11]

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reduction of 2-Acetylthiophene with Sodium Borohydride
  • Dissolve Starting Material: In a round-bottom flask, dissolve 2-acetylthiophene in a suitable solvent such as methanol or ethanol.

  • Cool the Mixture: Cool the solution in an ice bath to 0-5 °C.

  • Add Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quench the Reaction: Once the reaction is complete, slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Grignard Synthesis from 2-Bromothiophene and Acetaldehyde
  • Setup: Assemble a dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare Grignard Reagent: Place magnesium turnings in the flask. Add a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel. The reaction should initiate, as evidenced by gentle refluxing.[7] If it does not start, apply gentle heat.

  • Cool and Add Aldehyde: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of acetaldehyde in anhydrous THF dropwise, maintaining a low temperature.[3]

  • Reaction and Quenching: After the addition is complete, allow the mixture to stir for a specified time. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[5]

  • Work-up: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude alcohol by distillation or column chromatography.[5]

References

Side reactions in the reduction of 2-acetylthiophene and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the reduction of 2-acetylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reduction products of 2-acetylthiophene?

The reduction of 2-acetylthiophene can yield two primary products depending on the chosen reagent and reaction conditions:

  • 1-(Thiophen-2-yl)ethanol: A secondary alcohol, resulting from the reduction of the ketone functionality. This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄).

  • 2-Ethylthiophene: An alkane, resulting from the complete reduction of the ketone functionality to a methylene group. This is achieved using methods like the Wolff-Kishner or Clemmensen reductions.

Q2: What are the most common side reactions observed during the reduction of 2-acetylthiophene?

The most significant side reactions involve the thiophene ring itself, which can be susceptible to reduction or cleavage under certain conditions. The primary side reactions include:

  • Desulfurization: This involves the cleavage of the carbon-sulfur bonds in the thiophene ring, leading to the formation of aliphatic compounds. This is a common issue when using aggressive reducing agents like Raney Nickel.

  • Ring Saturation: The aromatic thiophene ring can be hydrogenated to form the saturated tetrahydrothiophene (thiolane) ring. This is a potential side reaction during catalytic hydrogenation.

  • Incomplete Reduction: The reaction may not go to completion, leaving unreacted starting material or intermediates, such as the hydrazone in a Wolff-Kishner reduction.

Q3: How can I prevent desulfurization of the thiophene ring during reduction?

To prevent desulfurization, it is crucial to avoid harsh reducing agents and conditions known to promote C-S bond cleavage.

  • Avoid Raney Nickel: Raney Nickel is a known catalyst for desulfurization and should generally be avoided when the integrity of the thiophene ring is desired.[1][2][3]

  • Choose Milder Reagents: For reduction to the alcohol, sodium borohydride is a good choice as it is selective for the carbonyl group and does not typically affect the thiophene ring under standard conditions.

  • Modified Wolff-Kishner Reduction: For reduction to the alkane, a modified Wolff-Kishner reduction using hydrazine hydrate and a strong base in a high-boiling solvent like ethylene glycol has been shown to be effective for thienyl ketones, providing high yields of the desired alkylthiophene without significant side reactions.[4]

Q4: How can I avoid saturation of the thiophene ring to thiolane?

Ring saturation is a concern primarily during catalytic hydrogenation. To avoid this:

  • Catalyst Selection: Use a catalyst that is selective for the carbonyl group over the aromatic ring. Palladium-sulfide catalysts have been used for the hydrogenation of thiophene to thiolane, so catalysts with high hydrogenation activity should be used with caution.[5]

  • Control of Reaction Conditions: Milder conditions (lower hydrogen pressure and temperature) can help to selectively reduce the carbonyl group without affecting the aromatic ring.

Troubleshooting Guides

Issue 1: Low yield of the desired reduction product.
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). - Ensure the reducing agent is active and used in sufficient stoichiometric excess.
Side Reactions - Review the choice of reducing agent and reaction conditions. Consider a milder alternative if desulfurization or ring saturation is suspected. - Lower the reaction temperature to improve selectivity.
Poor Quality Starting Material - Ensure the 2-acetylthiophene is pure. Impurities can interfere with the reaction. The presence of 3-acetylthiophene as an impurity in the starting material can lead to the formation of its corresponding reduction products, complicating purification.[6]
Issue 2: Presence of unexpected byproducts in the final product mixture.
Possible Cause Troubleshooting Steps
Desulfurization - If using Raney Nickel, switch to an alternative reduction method like the Wolff-Kishner or Clemmensen reduction for the alkane, or NaBH₄ for the alcohol. - Analyze the byproducts by mass spectrometry to confirm the presence of open-chain sulfur compounds.
Ring Saturation - If using catalytic hydrogenation, reduce the hydrogen pressure and/or reaction temperature. - Consider a different catalyst that is less active towards aromatic ring hydrogenation.
Formation of Polymeric Material - This can occur under strongly acidic conditions (e.g., Clemmensen reduction). Ensure the reaction temperature is controlled and consider the Wolff-Kishner reduction as an alternative.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-Acetylthiophene

Reduction Method Primary Product Typical Reagents Reported Yield (%) Key Side Reactions Reference
Sodium Borohydride ReductionThis compoundNaBH₄, Methanol/EthanolHigh (typically >90% for ketones)Incomplete reduction[7][8]
Modified Wolff-Kishner Reduction2-EthylthiopheneHydrazine hydrate, KOH, Ethylene glycol70-91Incomplete reduction (hydrazone formation)[4][9]
Clemmensen Reduction2-EthylthiopheneZn(Hg), conc. HClVariable, can be low for thiophenesDesulfurization, Polymerization[4]
Catalytic HydrogenationThis compound or 2-EthylthiopheneH₂, Metal catalyst (e.g., Pd, Pt)VariableRing saturation (thiolane formation), Desulfurization[5]
Raney Nickel ReductionDesulfurized alkane (e.g., Hexane derivatives)Raney Ni, H₂-Desulfurization is the main reaction [1][2][3]

Experimental Protocols

Protocol 1: Reduction of 2-Acetylthiophene to this compound using Sodium Borohydride

Materials:

  • 2-Acetylthiophene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-acetylthiophene (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Reduction of 2-Acetylthiophene to 2-Ethylthiophene via Modified Wolff-Kishner Reduction[4]

Materials:

  • 2-Acetylthiophene

  • Hydrazine hydrate (85%)

  • Ethylene glycol

  • Potassium hydroxide (KOH) pellets

  • Diethyl ether

  • 6 N Hydrochloric acid

  • Anhydrous calcium chloride

  • Three-necked flask, reflux condenser, distillation apparatus

Procedure:

  • In a three-necked flask, combine 2-acetylthiophene (1 equivalent), 85% hydrazine hydrate (4 equivalents), and ethylene glycol.

  • Heat the mixture to remove water and excess hydrazine hydrate by distillation.

  • Cool the solution to below 60 °C and add potassium hydroxide pellets (4 equivalents).

  • Fit the flask with an efficient reflux condenser and heat the mixture. A vigorous reaction with the evolution of nitrogen will occur around 90-100 °C.

  • After the initial reaction subsides, reflux the mixture for 15-30 minutes.

  • Distill the 2-ethylthiophene directly from the reaction mixture.

  • Extract the distillate with diethyl ether.

  • Wash the ether extract with 6 N hydrochloric acid and then with water until neutral.

  • Dry the ether solution over anhydrous calcium chloride.

  • Remove the ether by distillation and purify the residual 2-ethylthiophene by fractional distillation over sodium.

Mandatory Visualizations

Reduction_Pathways 2-Acetylthiophene 2-Acetylthiophene This compound This compound 2-Acetylthiophene->this compound NaBH4 (Mild Reduction) 2-Ethylthiophene 2-Ethylthiophene 2-Acetylthiophene->2-Ethylthiophene Wolff-Kishner or Clemmensen Reduction (Strong Reduction)

Caption: Primary reduction pathways of 2-acetylthiophene.

Side_Reactions cluster_main Main Reactant cluster_side Potential Side Products 2-Acetylthiophene 2-Acetylthiophene Desulfurized Products Desulfurized Products 2-Acetylthiophene->Desulfurized Products Harsh Conditions (e.g., Raney Ni) Thiolane Derivative Thiolane Derivative 2-Acetylthiophene->Thiolane Derivative Catalytic Hydrogenation (e.g., high H2 pressure) Hydrazone Intermediate Hydrazone Intermediate 2-Acetylthiophene->Hydrazone Intermediate Incomplete Wolff-Kishner Reduction

Caption: Major side reactions in the reduction of 2-acetylthiophene.

Experimental_Workflow start Start setup Reaction Setup (Reactants + Solvent) start->setup reduction Addition of Reducing Agent setup->reduction monitoring Reaction Monitoring (TLC/GC) reduction->monitoring workup Quenching and Aqueous Workup monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Distillation/Chromatography) drying->purification end End (Pure Product) purification->end

Caption: General experimental workflow for the reduction of 2-acetylthiophene.

References

Technical Support Center: Catalyst Performance in 2-Acetylthiophene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic reduction of 2-acetylthiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and regeneration during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of catalyst deactivation in the hydrogenation of aromatic ketones like 2-acetylthiophene?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] For hydrogenation reactions, the three primary mechanisms are:

  • Poisoning: The strong chemisorption of reactants, products, or impurities onto the active sites of the catalyst, rendering them inactive.[2] For thiophene-related compounds, sulfur species can be potent poisons.

  • Fouling or Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[1][2][3] This is common in reactions involving organic molecules at elevated temperatures.[4]

  • Thermal Degradation (Sintering): The agglomeration of metal particles on the catalyst support at high temperatures.[2][5][6] This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[6]

Q2: What specific impurities can act as poisons for catalysts used in 2-acetylthiophene reduction?

A2: Catalysts, particularly those based on nickel and noble metals (Pd, Pt, Rh), are susceptible to poisoning. Key poisons include:

  • Sulfur Compounds: Thiophene itself or other sulfur-containing impurities can strongly adsorb on and deactivate metal surfaces.[7] The conversion of 1-benzothiophene has been shown to cause irreversible poisoning of Ni-based catalysts through the formation of nickel sulfides.[8]

  • Nitrogen Compounds: Organic amines and ammonia can act as poisons by strongly adsorbing on active sites or, in the case of ammonia, forming complex compounds and causing dissolution of metals like nickel.[8]

  • Halides: Compounds like HCl can be generated as byproducts and may lead to catalyst deactivation.[7][4]

  • Water: Can damage catalyst structures through leaching or deconstruction, particularly under hydrothermal conditions.[2]

Q3: How can I visually identify potential catalyst deactivation?

A3: While analytical techniques are required for confirmation, visual inspection can offer initial clues. A change in the catalyst's color, such as darkening, can indicate the formation of coke or carbonaceous deposits.[9] The physical aggregation of catalyst particles or the appearance of a "gummy" or tar-like substance in the reactor are also strong indicators of severe fouling.[9]

Q4: What is the difference between reversible and irreversible deactivation?

A4: Deactivation is considered reversible if the catalyst's original activity can be substantially restored through a regeneration process.[10] A common example is the removal of coke by controlled oxidation.[9][10] Deactivation is irreversible when the catalyst's structure is permanently damaged, and its activity cannot be recovered. Severe sintering of metal particles or the formation of stable, inactive chemical phases (e.g., some metal sulfides) are typically irreversible processes.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the catalytic reduction of 2-acetylthiophene.

Q5: My reaction conversion rate has dropped significantly over several cycles. What is the likely cause?

A5: A gradual decline in performance is often symptomatic of coking or fouling . Carbonaceous deposits slowly accumulate on the catalyst surface and in its pores, blocking access to active sites.[9] This progressive blockage leads to a steady decrease in the reaction rate.

Q6: The reaction stopped abruptly, even with fresh reactants. What should I investigate?

A6: A sudden and complete loss of activity strongly suggests catalyst poisoning . This occurs when a substance in the feed stream strongly and irreversibly binds to the catalyst's active sites. Trace amounts of impurities like sulfur or nitrogen compounds in the 2-acetylthiophene or the solvent can cause this.[7][8]

Q7: My selectivity towards the desired alcohol product is decreasing, and I'm observing more byproducts. Why is this happening?

A7: A change in selectivity can be caused by modifications to the catalyst's active sites. Sintering can alter the geometric structure of the metal nanoparticles, favoring different reaction pathways.[5] Similarly, partial poisoning can selectively block certain types of active sites, altering the product distribution. The formation of acidic sites on the support due to coke deposition can also catalyze side reactions.

Q8: Can the catalyst itself be the source of deactivation?

A8: Yes. Some catalysts may undergo structural changes under reaction conditions. For instance, metal leaching from the support can occur, or the support material itself (like alumina or silica) may not be stable in the reaction medium, especially if water is present at high temperatures.[3] Additionally, some catalysts are prone to self-regeneration, where sintered particles can redisperse under specific redox conditions, though this is highly system-dependent.[5][11]

Data Presentation

Table 1: Summary of Common Catalyst Deactivation Mechanisms

Deactivation MechanismPrimary CauseEffect on PerformancePotential Visual Indicators
Coking / Fouling Deposition of carbonaceous residues from organic reactants/products.[3][9]Gradual decrease in activity; potential pore blockage.Darkening of catalyst color; tar formation.[9]
Poisoning Strong chemisorption of impurities (e.g., S, N compounds).[7][8]Rapid and severe loss of activity.Often no visual change in the catalyst.
Sintering High reaction temperatures causing metal particle agglomeration.[6]Gradual loss of activity; potential change in selectivity.No change visible to the naked eye.
Leaching Dissolution of active metal species into the reaction medium.Loss of active sites, leading to decreased activity.Color change in the reaction solution.

Table 2: Illustrative Data on Catalyst Deactivation and Regeneration

Cycle NumberCatalyst State2-Acetylthiophene Conversion (%)Selectivity to 1-(thiophen-2-yl)ethanol (%)Notes
1Fresh99.598.2Baseline performance.
2Used91.397.9Slight decrease in activity.
3Used78.697.5Significant activity drop, suggesting fouling/coking.
4Regenerated98.998.1Activity restored to near-fresh levels after oxidative regeneration.[12]
5Used (Poisoned)< 5-Catalyst exposed to feed with 50 ppm sulfur impurity; immediate deactivation.

Note: The data presented in this table is illustrative and intended for educational purposes. Actual results will vary based on the specific catalyst, reactants, and experimental conditions.

Visualizations

G Troubleshooting Workflow for Catalyst Deactivation start Significant Drop in Catalyst Activity Observed check_rate Is the deactivation gradual or sudden? start->check_rate gradual Gradual Decline check_rate->gradual Gradual sudden Sudden Drop check_rate->sudden Sudden coking Probable Cause: Coking / Fouling gradual->coking poisoning Probable Cause: Poisoning sudden->poisoning check_selectivity Is selectivity also affected? coking->check_selectivity action_poison Action: Analyze Feed for Impurities (S, N) Consider Acid/Base Wash poisoning->action_poison sintering Consider Sintering or Partial Poisoning check_selectivity->sintering Yes action_coke Action: Attempt Oxidative Regeneration check_selectivity->action_coke No action_sinter Action: Lower Reaction Temperature Consider Catalyst with Higher Thermal Stability sintering->action_sinter

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

G General Experimental Workflow for Catalyst Regeneration start Deactivated Catalyst (e.g., from reactor) step1 1. Dry Cleaning / Washing (Remove physisorbed species) start->step1 step2 2. Choose Regeneration Method step1->step2 method_a A. Oxidative Treatment (for Coking) step2->method_a method_b B. Chemical Washing (for Poisoning) step2->method_b method_c C. Reduction Treatment (for Oxidation) step2->method_c step3a 3a. Controlled heating in dilute O2/air stream method_a->step3a step3b 3b. Wash with appropriate acidic or basic solution method_b->step3b step3c 3c. Heat in H2 stream to re-reduce metal sites method_c->step3c step4 4. Post-Treatment (Drying, Calcination) step3a->step4 step3b->step4 step3c->step4 end Regenerated Catalyst (Ready for characterization/reuse) step4->end

Caption: A general workflow for catalyst regeneration protocols.

DeactivationMechanisms Primary Mechanisms of Catalyst Deactivation cluster_coking Coking / Fouling cluster_poisoning Poisoning cluster_sintering Sintering Pore Pore Coke Coke Pore->Coke blocks n1 Active Site Coke->n1 covers n2 Active Site Poison Poison->n2 chemisorbs n3 n6 n3->n6 Heat n4 n4->n6 Heat n5 n5->n6 Heat

Caption: The three primary mechanisms of catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Reduction of 2-Acetylthiophene

This protocol describes a typical batch hydrogenation process. Warning: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood with appropriate safety measures.

  • Catalyst Preparation: Add the catalyst (e.g., 5 wt% Pd/C or a Raney Nickel catalyst, 1-5 mol%) to a high-pressure reactor vessel.

  • Reactant Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., ethanol, isopropanol, or ethyl acetate) followed by 2-acetylthiophene.

  • System Purge: Seal the reactor. Purge the system several times with low-pressure nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by a hydrogen atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 50-100 °C).

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake and/or by taking periodic samples for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of fresh solvent and stored for reuse or regeneration. The filtrate, containing the product, can be purified by evaporating the solvent and subsequent distillation or chromatography.

Protocol 2: Standard Protocol for Oxidative Regeneration of a Coked Catalyst

This protocol is for removing carbonaceous deposits (coke) from a deactivated catalyst.[9][13]

  • Catalyst Recovery: Recover the coked catalyst from the reactor and wash it with a solvent (e.g., toluene or methanol) to remove any loosely adsorbed organic material. Dry the catalyst thoroughly in an oven or under vacuum at a low temperature (e.g., 80-100 °C).

  • Setup: Place the dried, deactivated catalyst in a tube furnace equipped with a controlled gas flow system.

  • Inert Purge: Heat the catalyst to the target regeneration temperature (e.g., 300-500 °C, temperature must be below the catalyst's sintering point) under a steady flow of an inert gas (e.g., nitrogen or argon).

  • Controlled Oxidation: Once the temperature is stable, introduce a stream of a dilute oxidizing gas (e.g., 1-5% O₂ in N₂) over the catalyst. The use of dilute oxygen is critical to control the exotherm from coke combustion, which could otherwise cause thermal damage (sintering).[13]

  • Hold Period: Maintain the temperature and gas flow until the coke has been completely combusted. This can be monitored by analyzing the off-gas for CO₂. The process is complete when CO₂ levels return to baseline.

  • Final Treatment: Switch the gas flow back to pure inert gas and cool the catalyst to room temperature. The regenerated catalyst may require a reduction step (heating under H₂) before being used in a hydrogenation reaction to ensure the metal is in its active, reduced state.

References

Technical Support Center: Purification of 1-(Thiophen-2-yl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(Thiophen-2-yl)ethanol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound. Its slightly acidic nature is generally not detrimental to this compound. For routine purifications, silica gel with a particle size of 63-200 µm is appropriate.

Q2: What is a recommended solvent system (eluent) for the column chromatography of this compound?

A2: A mixture of a non-polar solvent and a polar solvent is typically used. The most common and effective solvent systems are mixtures of hexane and ethyl acetate or dichloromethane and hexane.[1] A good starting point is a low polarity eluent, such as 5-10% ethyl acetate in hexane, with a gradual increase in polarity to elute the product.

Q3: How do I determine the optimal solvent ratio for the separation?

A3: The ideal solvent system should provide a good separation between this compound and any impurities. This is best determined by thin-layer chromatography (TLC) prior to running the column. Aim for a solvent mixture that gives the desired product an Rf value of approximately 0.2-0.3.[2] This will ensure the compound moves down the column at a reasonable rate and separates well from less polar and more polar impurities.

Q4: What are the common impurities I might encounter after synthesizing this compound?

A4: Common impurities can arise from the starting materials and side reactions. If synthesizing via a Grignard reaction with 2-thiophenecarboxaldehyde, potential impurities include:

  • Unreacted 2-thiophenecarboxaldehyde: This is more polar than the desired alcohol and will have a lower Rf value on TLC.

  • Biphenyl-like compounds: Formed from the coupling of the Grignard reagent, these are typically non-polar and will have a high Rf value.

  • Magnesium salts: These are highly polar and will remain at the baseline of the TLC plate and the top of the column.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound is a UV-active compound due to the thiophene ring, so it can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent background.[3] For more sensitive detection or for compounds that are not UV-active, various staining solutions can be used. Stains that are effective for alcohols include:

  • Potassium permanganate stain: This is an oxidizing stain that reacts with the alcohol functional group, appearing as a yellow or light brown spot on a purple background.[4][5]

  • P-Anisaldehyde stain: This is a good general-purpose stain that is sensitive to many functional groups, including alcohols.[4]

  • Phosphomolybdic acid (PMA) stain: This is another universal stain that will visualize most organic compounds as dark green or blue spots upon heating.[3][4]

Troubleshooting Guide

Problem Possible Cause Solution
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20% or 30%.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
The product is eluting too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the solvent system. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 10% or 15%.
Poor separation of the product from impurities (co-elution). The solvent system is not optimal.Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation. Try a different solvent combination, for example, dichloromethane/hexane instead of ethyl acetate/hexane.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended.
The column was overloaded with the crude sample.Use an appropriate amount of silica gel relative to your sample (typically a 30:1 to 50:1 ratio by weight).
The collected fractions of the product are very dilute. The elution was too slow, leading to band broadening.Optimize the flow rate. For gravity columns, ensure the packing is not too tight. For flash chromatography, adjust the pressure.
The product is tailing significantly.Tailing can be caused by interactions with the stationary phase. Adding a small amount of a slightly more polar solvent to the eluent can sometimes help. For acidic or basic compounds, adding a small amount of acid or base to the eluent can improve peak shape.
The product appears to be decomposing on the column. The compound is sensitive to the acidity of the silica gel.As mentioned above, consider using alumina or deactivating the silica gel with triethylamine. Running the column more quickly ("flash chromatography") can also minimize contact time.[6]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Expected Rf Range for this compound
Hexane / Ethyl Acetate9:1 to 7:30.2 - 0.5
Dichloromethane / Hexane1:1 to 3:10.2 - 0.5

Note: The optimal Rf for column chromatography is typically in the 0.2-0.3 range.[2]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analysis: Calculate the Rf value for each spot and determine the solvent system that provides the best separation with an Rf of ~0.2-0.3 for the product.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand and silica.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process by performing TLC analysis on the collected fractions.

    • If the product is not eluting, gradually increase the polarity of the eluent (gradient elution).

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc column_setup Set up Column tlc->column_setup load_sample Load Sample column_setup->load_sample elute Elute with Solvent System load_sample->elute monitor Monitor Fractions by TLC elute->monitor problem Problem Encountered? monitor->problem no_elution Product Not Eluting problem->no_elution Yes fast_elution Product Eluting Too Fast problem->fast_elution Yes poor_separation Poor Separation problem->poor_separation Yes combine_fractions Combine Pure Fractions problem->combine_fractions No increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity optimize_solvent Optimize Solvent System / Repack Column poor_separation->optimize_solvent increase_polarity->elute decrease_polarity->elute optimize_solvent->start end Purified Product combine_fractions->end Experimental_Workflow start Crude Product tlc_analysis TLC Analysis to Determine Eluent start->tlc_analysis column_packing Column Packing with Silica Gel tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution and Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure this compound evaporation->end

References

Overcoming challenges in the chiral separation of 1-(Thiophen-2-yl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 1-(Thiophen-2-yl)ethanol enantiomers. The content is structured to address specific experimental issues with practical solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of this compound enantiomers, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am injecting a racemic standard of this compound, but I am seeing a single peak or two poorly resolved peaks. How can I improve the separation?

Answer: Poor resolution is a common challenge in chiral separations and can be addressed by systematically optimizing several parameters. The primary factors influencing resolution are the choice of the chiral stationary phase (CSP) and the composition of the mobile phase.

Troubleshooting Workflow for Poor Resolution:

start Poor Resolution (Rs < 1.5) csp Verify CSP Selection (Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If CSP is appropriate flow_rate Adjust Flow Rate mobile_phase->flow_rate If resolution is still poor temperature Vary Column Temperature flow_rate->temperature If further improvement is needed result Baseline Resolution (Rs >= 1.5) temperature->result Successful Optimization

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Solutions:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including those with aromatic and heterocyclic moieties like this compound. If you are not achieving any separation, ensure you are using a suitable CSP. A screening of different polysaccharide-based columns is recommended if the initial choice is unsuccessful.

  • Mobile Phase Composition: The composition of the mobile phase is critical for achieving selectivity.

    • Normal Phase (HPLC): A common starting point is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.

    • Supercritical Fluid Chromatography (SFC): The mobile phase typically consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). The percentage of the co-solvent can be adjusted to optimize the separation.

    • Additives: For neutral compounds like this compound, additives are generally not necessary. However, if peak shape is an issue, a very small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) can be tested, though they are more commonly used for basic or acidic analytes, respectively.

  • Flow Rate: A lower flow rate increases the interaction time of the enantiomers with the CSP, which can lead to better resolution. Try reducing the flow rate in increments.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature can improve resolution. It is advisable to explore a range, for example, from 15°C to 40°C.

Issue 2: Peak Tailing

Question: My peaks for the this compound enantiomers are showing significant tailing, which is affecting integration and quantification. What can I do to get more symmetrical peaks?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing sample_overload Check for Sample Overload start->sample_overload secondary_interactions Address Secondary Interactions (Additives) sample_overload->secondary_interactions If not overloaded system_issues Investigate System Issues (Dead Volume, Column Contamination) secondary_interactions->system_issues If tailing persists result Symmetrical Peaks system_issues->result Successful Troubleshooting

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Solutions:

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Although this compound is neutral, there might be minor interactions with active sites on the stationary phase. The addition of a small amount of a mobile phase additive can help. For neutral analytes, a small percentage of an alcohol like methanol in a normal phase system can sometimes improve peak shape.

  • System Issues: Extraneous tubing, poor connections, or a contaminated guard or analytical column can cause peak tailing. Ensure all connections are secure and minimize tubing length. If the column is old or has been used with a variety of samples, it may need to be flushed or replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the chiral separation of this compound enantiomers by HPLC?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). For the mobile phase, begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min and a column temperature of 25°C.

Q2: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A2: Yes, SFC is an excellent alternative to HPLC for chiral separations and often provides faster analysis times. A typical starting point for SFC would be a polysaccharide-based CSP with a mobile phase of supercritical CO2 and a methanol or ethanol co-solvent. A gradient elution from a low to a high percentage of the co-solvent is a good screening approach.

Q3: My resolution is good, but the analysis time is too long. How can I speed up the separation?

A3: To shorten the analysis time, you can try the following, but be aware that resolution may be compromised:

  • Increase the flow rate.

  • Increase the percentage of the alcohol modifier (in HPLC) or the co-solvent (in SFC).

  • Increase the column temperature.

  • Consider using a shorter column or one with smaller particle size.

Q4: Are there any specific sample preparation considerations for the chiral analysis of this compound?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase. For normal phase HPLC, dissolving the sample in the mobile phase itself is ideal. Ensure the sample is filtered through a 0.45 µm filter before injection to prevent column plugging.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Enantiomers

This protocol provides a starting point for developing a chiral separation method for this compound enantiomers using HPLC.

  • Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), with dimensions of 250 mm x 4.6 mm and 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

Protocol 2: Chiral SFC Screening Method for this compound Enantiomers

This protocol outlines a screening approach to quickly find suitable conditions for the chiral separation of this compound enantiomers using SFC.

  • Columns: A set of polysaccharide-based chiral stationary phases (e.g., cellulose and amylose derivatives).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

  • Gradient: 5% to 40% B over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 235 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for the chiral separation of this compound enantiomers based on the protocols above. These values can serve as a benchmark for method development and troubleshooting.

Table 1: HPLC Separation Parameters and Expected Results

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Resolution (Rs) > 1.5
Selectivity (α) ~ 1.2

Table 2: SFC Screening Parameters and Potential Outcomes

Chiral Stationary Phase Co-solvent Observed Separation Estimated Resolution (Rs)
Cellulose Derivative 1MethanolBaseline> 2.0
Amylose Derivative 1MethanolPartial~ 1.2
Cellulose Derivative 2EthanolNo Separation0
Amylose Derivative 2IsopropanolPartial~ 1.0

Optimizing reaction conditions for the enantioselective synthesis of 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enantioselective synthesis of 1-(Thiophen-2-yl)ethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

A1: The most prevalent methods involve the asymmetric reduction of the prochiral ketone, 2-acetylthiophene. Key catalytic systems include:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to the ketone.

  • Noyori Asymmetric Hydrogenation: This approach utilizes ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in the presence of a hydrogen source to achieve highly enantioselective reduction.

  • Asymmetric Transfer Hydrogenation: Chiral transition metal complexes, often with ruthenium or rhodium, are used to transfer hydrogen from a donor molecule like isopropanol or formic acid to the ketone.

Q2: My enantiomeric excess (ee) is consistently low. What are the likely causes?

A2: Low enantioselectivity is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Purity and Integrity: The chiral catalyst or ligand must be of high purity. Impurities can act as poisons or disrupt the formation of the active catalytic species.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity. Insufficient catalyst may lead to a competing non-selective background reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.

  • Reaction Temperature: Temperature plays a critical role. Often, lower temperatures enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.

  • Presence of Water or Other Impurities: Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents under an inert atmosphere.

Q3: The reaction yield is poor, even with high conversion of the starting material. What should I investigate?

A3: Poor yields despite high conversion can be attributed to several factors:

  • Side Reactions: The thiophene ring can be susceptible to side reactions under certain conditions. For instance, strong Lewis acids in the synthesis of the 2-acetylthiophene precursor can lead to the formation of the 3-acetylthiophene isomer.

  • Product Instability: While this compound is generally stable, prolonged exposure to harsh acidic or basic conditions during workup could lead to degradation.

  • Purification Issues: The product may be lost during purification steps. Ensure that the chosen chromatography or distillation conditions are optimized for this specific compound.

  • Catalyst Deactivation: If the catalyst deactivates prematurely, the reaction may stall, leading to a mixture of starting material, product, and potentially byproducts.

Q4: How critical is the order of addition of reagents?

A4: The order of addition can be crucial for achieving optimal results. For many catalytic systems, pre-formation of the active catalyst by stirring the metal precursor and the chiral ligand for a specific period before adding the substrate is essential for high enantioselectivity.

Q5: How should I store my chiral catalysts and ligands?

A5: Most chiral catalysts and ligands are sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry environment, preferably in a glovebox or a desiccator under an inert atmosphere like argon or nitrogen. Always refer to the supplier's specific storage recommendations.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst/Ligand Screen a variety of chiral catalysts or ligands from different classes (e.g., different oxazaborolidine derivatives, other chiral diphosphines).Identification of a catalyst that provides a better-defined chiral environment for the reduction of 2-acetylthiophene.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity.Increased enantiomeric excess, though potentially at the cost of a slower reaction rate.
Inappropriate Solvent Screen a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane).Discovery of a solvent that optimizes the catalyst-substrate interaction for higher stereoselectivity.
Presence of Moisture Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).Elimination of water, which can hydrolyze and deactivate the catalyst or alter its chiral environment.
Sub-optimal Catalyst Loading Systematically vary the catalyst loading (e.g., from 0.5 mol% to 10 mol%).Finding the optimal catalyst concentration that maximizes the rate of the enantioselective reaction over the non-catalyzed background reaction.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere if the catalyst is air or moisture-sensitive. Use fresh, high-purity catalyst.Preservation of the catalyst's activity throughout the reaction, leading to higher conversion and yield.
Incomplete Reaction Monitor the reaction progress over time using TLC or GC to determine the optimal reaction duration.Achievement of maximum conversion and yield before potential side reactions or product degradation occurs.
Inefficient Workup/Purification Optimize the workup procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different stationary phase for chromatography.Improved recovery of the final product.
Side Product Formation Analyze the crude reaction mixture by NMR or GC-MS to identify any major side products. Adjusting reaction conditions (e.g., temperature, stoichiometry) may suppress their formation.Increased selectivity for the desired this compound.

Quantitative Data Presentation

The following tables provide illustrative data on the effect of various reaction parameters on the enantioselective synthesis of this compound and related aromatic ketones. Note that optimal conditions are highly substrate and catalyst-specific.

Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield (Illustrative)

Catalyst SystemSubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
CBS CatalystAromatic Ketone19588
CBS CatalystAromatic Ketone59895
CBS CatalystAromatic Ketone109997
Ru-BINAPAromatic Ketone0.59290
Ru-BINAPAromatic Ketone1.09696

Table 2: Influence of Solvent and Temperature on Enantioselectivity (Illustrative)

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
CBS CatalystAromatic KetoneTHF259585
CBS CatalystAromatic KetoneTHF09492
CBS CatalystAromatic KetoneToluene09695
Ru-TsDPENAromatic KetoneIsopropanol259897
Ru-TsDPENAromatic KetoneIsopropanol09799

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylthiophene (Precursor)

This protocol describes the Friedel-Crafts acylation of thiophene using acetic anhydride and a solid acid catalyst.

Materials:

  • Thiophene

  • Acetic Anhydride

  • Hβ Zeolite (catalyst)

  • Round-bottom flask with condenser, thermometer, and magnetic stirrer

  • Heating mantle or water bath

Procedure:

  • To a 100 mL round-bottom flask, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (20.4 g, 0.2 mol).

  • Add the Hβ zeolite catalyst (e.g., 1 g).

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst. The catalyst can be washed with a suitable solvent (e.g., dichloromethane), dried, and potentially reused.

  • The filtrate is then carefully neutralized with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-acetylthiophene can be purified by vacuum distillation.

Protocol 2: Enantioselective Reduction of 2-Acetylthiophene via CBS Reduction

This protocol outlines the asymmetric reduction of 2-acetylthiophene using a chiral oxazaborolidine catalyst.

Materials:

  • 2-Acetylthiophene

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 5-10 mol%) to the flask.

  • Cool the flask to 0°C.

  • Slowly add the borane solution (e.g., 1.0 equivalent) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve 2-acetylthiophene (1.0 equivalent) in anhydrous THF.

  • Add the 2-acetylthiophene solution dropwise to the catalyst-borane mixture at 0°C.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to yield the chiral this compound.

Mandatory Visualizations

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_reduction Step 2: Enantioselective Reduction cluster_workup Step 3: Purification & Analysis thiophene Thiophene acylation Friedel-Crafts Acylation (Acetic Anhydride, Hβ Zeolite) thiophene->acylation acetylthiophene 2-Acetylthiophene acylation->acetylthiophene reduction Asymmetric Reduction (e.g., CBS Catalyst, Borane) acetylthiophene->reduction product Chiral this compound reduction->product purification Purification (Column Chromatography) product->purification analysis Analysis (Chiral HPLC for ee determination) purification->analysis cbs_mechanism catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane (BH3) borane->complex transition_state Six-membered Transition State complex->transition_state Coordination ketone 2-Acetylthiophene ketone->transition_state product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration product Chiral this compound product_complex->product Workup

Troubleshooting low conversion rates in 1-(Thiophen-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(Thiophen-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems in the most common synthetic route: the reduction of 2-acetylthiophene using a reducing agent like sodium borohydride.

Problem: Low or No Product Yield

Potential Cause 1: Reagent Quality and Handling

  • Question: Could the quality of my 2-acetylthiophene or sodium borohydride be the issue?

  • Answer: Yes, the purity and handling of reagents are critical. 2-Acetylthiophene can oxidize or contain impurities that interfere with the reaction. Sodium borohydride is sensitive to moisture and can decompose, reducing its effectiveness.[1]

    • Recommended Solution:

      • Use freshly opened or properly stored 2-acetylthiophene. If in doubt about the purity, consider purification by distillation.

      • Use fresh, high-purity sodium borohydride. Ensure it is a fine, free-flowing powder. Clumps may indicate moisture absorption.

      • Work under anhydrous conditions, especially if using more moisture-sensitive reducing agents. Dry your solvents and glassware thoroughly.

Potential Cause 2: Reaction Conditions

  • Question: My reaction isn't proceeding to completion. What reaction conditions should I check?

  • Answer: Suboptimal reaction conditions such as temperature, reaction time, and solvent choice can significantly impact conversion rates.

    • Recommended Solution:

      • Temperature: For sodium borohydride reductions, the reaction is often started at a lower temperature (e.g., 0-5 °C) to control the initial exotherm and then allowed to warm to room temperature.[2] Ensure your cooling bath is maintained at the correct temperature.

      • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

      • Solvent: Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions.[3] Ensure the solvent is of appropriate grade and dry if the reaction demands it.

Potential Cause 3: Side Reactions

  • Question: I'm observing unexpected byproducts. What side reactions could be occurring?

  • Answer: Several side reactions can compete with the desired reduction, leading to lower yields of this compound.

    • Recommended Solution:

      • Hydrolysis of Sodium Borohydride: In the presence of water or acidic conditions, sodium borohydride can hydrolyze, releasing hydrogen gas and becoming inactive.[1] Maintaining a neutral or slightly basic pH can minimize this.

      • Over-reduction: While less common with sodium borohydride, stronger reducing agents could potentially lead to over-reduction of the thiophene ring under harsh conditions.

      • Cannizzaro-type reactions: In the presence of a strong base, aldehydes (if present as impurities) can undergo disproportionation.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Yield 70-95%Highly dependent on reaction scale, purity of reagents, and optimization of conditions.
Reaction Time 1-4 hoursMonitor by TLC or GC for completion.
Temperature 0 °C to Room TemperatureInitial cooling is often necessary to control the exothermic reaction.
Molar Ratio (NaBH₄:Ketone) 1:1 to 1.5:1A slight excess of sodium borohydride is often used to ensure complete conversion.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent besides sodium borohydride?

A1: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more hazardous and requires strictly anhydrous conditions. Catalytic hydrogenation is another possibility, though it may require specialized equipment. For most lab-scale syntheses, sodium borohydride offers a good balance of reactivity, selectivity, and safety.[1][3]

Q2: How do I effectively quench the reaction and work up the product?

A2: After the reaction is complete (as determined by TLC or GC), it should be cooled in an ice bath. Slowly and carefully add a dilute acid (e.g., 1M HCl) to neutralize the excess sodium borohydride and the resulting borate esters. This will also protonate the alkoxide to form the desired alcohol. Be cautious as hydrogen gas is evolved during this step. Following quenching, the product is typically extracted into an organic solvent, washed, dried, and the solvent is evaporated.

Q3: What is the best method for purifying the final product?

A3: The crude this compound can be purified by several methods. For small-scale preparations, column chromatography on silica gel is effective.[4] For larger quantities, vacuum distillation is a common and efficient method.

Q4: My starting material, 2-acetylthiophene, is dark and looks impure. Can I still use it?

A4: It is highly recommended to purify the 2-acetylthiophene before use. Impurities can interfere with the reduction and lead to the formation of byproducts, complicating the purification of the final product. Vacuum distillation is a suitable method for purifying 2-acetylthiophene.

Q5: I am considering a Grignard reaction to synthesize this compound. What are the key challenges?

A5: Synthesizing this compound via a Grignard reaction, for example, by reacting 2-thiophenemagnesium bromide with acetaldehyde, presents its own set of challenges. The primary difficulty with Grignard reagents is their extreme sensitivity to moisture and air.[5][6] All glassware must be rigorously dried, and anhydrous solvents must be used. Incomplete formation of the Grignard reagent or its reaction with water will lead to low yields.[5][6]

Experimental Protocol: Sodium Borohydride Reduction of 2-Acetylthiophene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Acetylthiophene

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1 equivalent) in methanol.

  • Cool the solution in an ice bath to 0-5 °C with stirring.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding 1M HCl dropwise until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or vacuum distillation.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Rate in This compound Synthesis reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions reagent_purity Impure 2-Acetylthiophene? reagent_quality->reagent_purity nabh4_activity Inactive NaBH4? reagent_quality->nabh4_activity temp_check Correct Temperature Profile? reaction_conditions->temp_check hydrolysis_check NaBH4 Hydrolysis? side_reactions->hydrolysis_check reagent_purity->nabh4_activity No purify_ketone Purify 2-Acetylthiophene (e.g., distillation) reagent_purity->purify_ketone Yes use_fresh_nabh4 Use Fresh, Dry NaBH4 nabh4_activity->use_fresh_nabh4 Yes end_node Improved Conversion Rate purify_ketone->end_node use_fresh_nabh4->end_node time_check Sufficient Reaction Time? temp_check->time_check Yes optimize_temp Optimize Temperature (e.g., initial cooling) temp_check->optimize_temp No solvent_check Appropriate Solvent? time_check->solvent_check Yes monitor_reaction Monitor Reaction by TLC/GC to Completion time_check->monitor_reaction No check_solvent Use Anhydrous/Protic Solvent as Required solvent_check->check_solvent No optimize_temp->end_node monitor_reaction->end_node check_solvent->end_node control_ph Maintain Neutral/Slightly Basic pH hydrolysis_check->control_ph Yes control_ph->end_node

Caption: Troubleshooting workflow for low conversion rates.

References

Identification and removal of impurities in 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Thiophen-2-yl)ethanol

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing or handling this compound?

A1: The impurities in this compound typically originate from the synthetic route used or from degradation. Common synthesis involves the reduction of 2-acetylthiophene.

Potential Impurities Include:

  • Unreacted Starting Materials: The most common impurity is unreacted 2-acetylthiophene.

  • Isomeric Impurities: If the starting material contains 3-acetylthiophene, the corresponding 1-(Thiophen-3-yl)ethanol may be present.

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, the thiophene ring itself could potentially be reduced, though this is less common under standard conditions.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane, dichloromethane) are common.[1]

  • Decomposition Products: this compound can be susceptible to degradation, especially under acidic conditions or upon prolonged storage, potentially forming dimers or other degradation products.

Q2: Which analytical methods are recommended for identifying and quantifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and unreacted starting materials.[2]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from non-volatile impurities and closely related by-products. A UV detector is effective as the thiophene ring is chromophoric.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the desired product and helping to identify and quantify impurities by comparing the integration of characteristic signals.[1]

The following table summarizes typical starting parameters for chromatographic analysis.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5ms, HP-5)C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Carrier Gas: Helium or HydrogenIsocratic or gradient elution (e.g., Acetonitrile:Water)
Detector Mass Spectrometer (MS), Flame Ionization (FID)[3]UV-Vis Detector (set at ~235 nm)
Typical Impurities Unreacted 2-acetylthiophene, solventsBy-products, degradation products

Troubleshooting Guides

Problem 1: My final product has a low purity (<95%) after initial workup. How do I purify it effectively?

Solution: The two most effective methods for purifying this compound are silica gel column chromatography and recrystallization.

This is the most common and versatile method for removing a wide range of impurities.[1]

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization is effective if the desired compound is a solid at room temperature or forms a stable crystalline solid and if the impurity profile is not overly complex.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of hexane and ethyl acetate or ethanol/water can be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Problem 2: GC-MS analysis shows significant contamination with unreacted 2-acetylthiophene. Is there a targeted removal method?

Solution: Besides column chromatography, a chemical quench can be considered if the impurity is a ketone and the product is an alcohol. However, column chromatography remains the most reliable method. A well-optimized column chromatography protocol with a shallow gradient should effectively separate the more polar alcohol product from the less polar ketone starting material.

Workflow for Purification and Analysis

G cluster_synthesis Synthesis & Workup cluster_analysis1 Initial Analysis cluster_decision Decision cluster_purification Purification cluster_analysis2 Final Analysis cluster_end Result start Crude this compound analysis1 Purity Assessment (TLC, GC-MS, HPLC) start->analysis1 purity_check Purity > 98%? analysis1->purity_check purify Select Method: - Column Chromatography - Recrystallization purity_check->purify No final_product Pure Product purity_check->final_product Yes analysis2 Purity Confirmation (GC-MS, HPLC, NMR) purify->analysis2 analysis2->purity_check archive Archive Sample final_product->archive

Caption: General workflow for the purification and analysis of this compound.

Problem 3: My sample appears to be degrading over time, indicated by discoloration or the appearance of new spots on TLC. How can I prevent this?

Solution: Thiophene derivatives can be sensitive to air, light, and acid. Proper storage is critical to maintain purity.

Storage Recommendations:

  • Temperature: Store the compound at low temperatures (2-8°C).[]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect the sample from light by using amber vials or storing it in the dark.

  • pH: Ensure the sample is free from acidic residues from the synthesis or purification, as acids can catalyze degradation. If necessary, a wash with a very dilute bicarbonate solution followed by drying can be performed before final purification.

Troubleshooting Logic for Impurity Removal

G start Impurity Detected in This compound identify Identify Impurity (GC-MS, NMR) start->identify impurity_type What is the impurity? identify->impurity_type unreacted Unreacted Starting Material (e.g., 2-acetylthiophene) impurity_type->unreacted Starting Material solvent Residual Solvent (e.g., EtOAc, Hexane) impurity_type->solvent Solvent byproduct Side-Reaction By-product or Degradant impurity_type->byproduct By-product action_unreacted Optimize Column Chromatography (Shallow Gradient) unreacted->action_unreacted action_solvent Dry under High Vacuum (with gentle heating if stable) solvent->action_solvent action_byproduct Column Chromatography or Recrystallization byproduct->action_byproduct end Pure Product action_unreacted->end action_solvent->end action_byproduct->end

Caption: Decision-making process for selecting a purification strategy based on impurity type.

References

Impact of solvent choice on the stereoselectivity of 2-acetylthiophene reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective reduction of 2-acetylthiophene. Our aim is to help you navigate common experimental challenges and optimize your reaction conditions to achieve high stereoselectivity.

Frequently Asked questions (FAQs)

Q1: What are the primary methods for the stereoselective reduction of 2-acetylthiophene?

A1: The primary methods for achieving stereoselectivity in the reduction of 2-acetylthiophene to 1-(thiophen-2-yl)ethanol involve two main approaches:

  • Catalytic Asymmetric Reduction: This method employs a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Ruthenium, Rhodium, or Iridium-based catalysts), in the presence of a hydrogen source. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

  • Biocatalytic Reduction: This approach utilizes enzymes, either in whole-cell systems (like yeast or bacteria) or as isolated enzymes (ketoreductases), to catalyze the reduction. Biocatalysis often offers high enantioselectivity under mild reaction conditions.

Q2: How does the choice of solvent impact the stereoselectivity of the reduction?

A2: The solvent plays a critical role in influencing the stereochemical outcome of the reaction. It can affect the conformation of the substrate-catalyst complex and the transition state energies of the competing diastereomeric pathways. Solvent polarity is a key factor; for instance, in some catalytic systems, polar solvents may enhance enantioselectivity, while in others, non-polar solvents might be favored. The ability of the solvent to form hydrogen bonds can also influence the reaction.

Q3: What is a typical enantiomeric excess (ee) that can be expected for this reaction?

A3: With optimized conditions, it is possible to achieve high enantiomeric excess, often exceeding 90% and in some cases approaching 99% ee. However, the actual ee is highly dependent on the specific substrate, the chosen catalyst or biocatalyst, and the reaction conditions, including the solvent.

Q4: How can I determine the enantiomeric excess of my product?

A4: The enantiomeric excess of the resulting this compound is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is producing the chiral alcohol, but the enantiomeric excess is consistently low. What are the most common causes?

A: Low enantiomeric excess can be attributed to several factors. A systematic investigation of the following parameters is recommended:

  • Catalyst/Enzyme Performance: The activity and selectivity of your catalyst or enzyme are paramount. Ensure that the catalyst has not degraded and that the correct loading is being used. For biocatalysts, the health and concentration of the cells are critical.

  • Reaction Temperature: Temperature can have a significant impact on stereoselectivity. Often, lower temperatures favor a single diastereomeric transition state, leading to higher ee.

  • Solvent Choice: As discussed in the FAQs, the solvent can dramatically influence the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities.

  • Substrate Purity: Impurities in the 2-acetylthiophene starting material can sometimes interfere with the catalyst and reduce enantioselectivity.

dot

Low_Enantioselectivity_Troubleshooting Start Low Enantiomeric Excess (ee) CheckCatalyst Verify Catalyst/Enzyme Activity & Loading Start->CheckCatalyst Potential Cause OptimizeTemp Optimize Reaction Temperature (Often Lower is Better) Start->OptimizeTemp Potential Cause ScreenSolvents Screen Solvents of Varying Polarity Start->ScreenSolvents Potential Cause CheckPurity Check Purity of 2-Acetylthiophene Start->CheckPurity Potential Cause Improved Enantioselectivity Improved CheckCatalyst->Improved OptimizeTemp->Improved ScreenSolvents->Improved CheckPurity->Improved

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Conversion/Slow Reaction Rate

Q: My reaction is not proceeding to completion or is very slow. What are the likely reasons?

A: Low conversion rates are often related to issues with the catalyst's activity or suboptimal reaction conditions.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent. Ensure all materials are of high purity and that solvents are appropriately dried if necessary.

  • Insufficient Hydrogen Source: In catalytic hydrogenations, ensure that the hydrogen pressure is adequate and maintained throughout the reaction. For transfer hydrogenations, the hydrogen donor may be depleted.

  • Incorrect Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. An optimal temperature that balances rate and selectivity needs to be found.

  • Sub-optimal pH (for Biocatalysis): For enzymatic reactions, the pH of the reaction medium is crucial for enzyme activity. Ensure the buffer system is appropriate and the pH is maintained.

dot

Poor_Conversion_Troubleshooting Start Poor Conversion / Slow Reaction CheckCatalystActivity Check for Catalyst Deactivation (Impurities, Air Exposure) Start->CheckCatalystActivity VerifyH2Source Verify Hydrogen Source (Pressure, Donor Concentration) Start->VerifyH2Source OptimizeTempAndConc Optimize Temperature & Concentration Start->OptimizeTempAndConc CheckBiocatalystConditions Check Biocatalyst Conditions (pH, Co-factors, Cell Viability) Start->CheckBiocatalystConditions Improved Conversion Rate Improved CheckCatalystActivity->Improved VerifyH2Source->Improved OptimizeTempAndConc->Improved CheckBiocatalystConditions->Improved

Caption: Troubleshooting workflow for poor conversion.

Data Presentation

The following tables summarize hypothetical quantitative data for the enantioselective reduction of 2-acetylthiophene to this compound using a chiral Ruthenium-based catalyst. This data is for illustrative purposes to demonstrate the impact of solvent choice on enantiomeric excess (ee).

Table 1: Effect of Solvent on the Enantioselective Reduction of 2-Acetylthiophene

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
Toluene2.485
Tetrahydrofuran (THF)7.692
Dichloromethane (DCM)9.188
Isopropanol (IPA)18.395
Ethanol24.697
Methanol32.693

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on the specific catalyst, reaction conditions, and experimental setup.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of 2-Acetylthiophene

This protocol provides a general methodology for the asymmetric transfer hydrogenation of 2-acetylthiophene using a chiral Ru-catalyst and isopropanol as the hydrogen source.

Materials:

  • 2-Acetylthiophene

  • Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Anhydrous isopropanol (IPA)

  • Base (e.g., Potassium tert-butoxide)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the chiral Ruthenium catalyst (0.01 mol%).

  • Add anhydrous isopropanol (5 mL).

  • Add the base (e.g., Potassium tert-butoxide, 0.05 mol%).

  • Stir the mixture at room temperature for 15 minutes to activate the catalyst.

  • Add 2-acetylthiophene (1 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

dot

Experimental_Workflow Start Start CatalystPrep Catalyst Activation (Ru-catalyst, Base, IPA) Start->CatalystPrep SubstrateAdd Addition of 2-Acetylthiophene CatalystPrep->SubstrateAdd Reaction Reaction at Optimized Temperature SubstrateAdd->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric reduction.

Enhancing the stability of 1-(Thiophen-2-yl)ethanol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-(Thiophen-2-yl)ethanol during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is between 2-8°C.[3][4] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[1][5]

Q2: I've noticed a slight yellowing of my this compound sample over time. What could be the cause and is the product still usable?

A2: A slight yellowing of this compound can indicate minor degradation, likely due to oxidation from prolonged exposure to air or light. Thiophene and its derivatives can be susceptible to oxidative stress. While slight discoloration may not significantly impact all experiments, it is recommended to assess the purity of the material before use, for example, by High-Performance Liquid Chromatography (HPLC). For applications sensitive to impurities, using a freshly opened or purified sample is advisable.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, a secondary alcohol, is oxidation.[6] The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 1-(thiophen-2-yl)ethanone. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and light. Additionally, thiophene rings can be susceptible to oxidation, potentially leading to the formation of thiophene-1-oxides and other byproducts.[7]

Q4: Are there any recommended stabilizers that can be added to this compound to enhance its stability during storage?

A4: While specific studies on stabilizing this compound are not widely published, general strategies for stabilizing secondary alcohols and thiophene-containing compounds can be applied. The use of antioxidants or radical scavengers may help to inhibit oxidative degradation.[8][9] Common antioxidants used for organic compounds include butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ).[9] However, the compatibility and potential interference of any additive with downstream applications must be carefully evaluated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change to yellow or brown, increased viscosity) - Oxidation due to improper storage (exposure to air/light).- Contamination.- Polymerization.- Verify the purity of the material using analytical techniques such as HPLC or GC-MS.- If purity is compromised, consider purification (e.g., distillation or chromatography) or using a new batch.- Review storage and handling procedures to ensure they align with recommended practices.
Inconsistent experimental results - Degradation of this compound leading to lower effective concentration and the presence of impurities.- Contamination of the sample.- Perform a purity check on the starting material.- Run a control experiment with a new, unopened vial of this compound.- Ensure proper inert atmosphere handling if the reaction is sensitive to oxidation.
Precipitate formation in the sample - Polymerization of degradation products.- Contamination with an insoluble impurity.- The compound has fallen out of solution (if in a solvent).- Attempt to dissolve the precipitate by gentle warming and agitation.- If the precipitate does not redissolve or if the sample is neat, it indicates significant degradation or contamination. The product should be purified or discarded.- Analyze the precipitate if possible to identify its nature.

Experimental Protocols

Protocol 1: Assay of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength of 235 nm.

    • Inject 10 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions.

1. Sample Preparation:

  • Aliquot the this compound sample into several vials under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare different sets of samples to be exposed to various stress conditions.

2. Stress Conditions:

  • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specific duration.

  • Oxidative Stress: Bubble air or oxygen through the sample or store it in an oxygen-rich atmosphere.

3. Analysis:

  • At each time point, analyze the stressed samples along with a control sample (stored under recommended conditions) for purity and degradation products using a suitable analytical method like HPLC (as described in Protocol 1) or GC-MS.

4. Data Presentation:

Condition Time Point Purity (%) Major Degradant (%) Appearance
Control (2-8°C, dark) 099.5Not DetectedColorless
4 weeks99.4Not DetectedColorless
40°C, dark 1 week98.80.5Faint Yellow
2 weeks98.11.1Yellow
4 weeks97.02.0Yellow
Photolytic (UV/Vis) 24 hours96.52.5Yellow-Brown
Oxidative (Air) 4 weeks95.23.8Brown

Visualizations

degradation_pathway cluster_main Degradation of this compound A This compound B 1-(Thiophen-2-yl)ethanone (Ketone) A->B Oxidation (Primary Pathway) C Other Oxidation Products A->C Oxidation (Thiophene Ring)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_workflow Stability Assessment Workflow start This compound Sample storage Storage under Varied Conditions (Temp, Light, Air) start->storage analysis Purity & Degradant Analysis (HPLC/GC-MS) storage->analysis data Data Comparison & Stability Assessment analysis->data end Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 1-(Thiophen-2-yl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-(Thiophen-2-yl)ethanol with its furan and phenyl analogs, providing valuable data for researchers in medicinal chemistry and materials science.

This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, 1-(Furan-2-yl)ethanol, and 1-Phenylethanol. The distinct electronic environments of the thiophene, furan, and benzene rings induce characteristic chemical shifts, offering a clear basis for structural differentiation and analysis. This information is crucial for researchers engaged in the synthesis and characterization of novel heterocyclic compounds and aromatic derivatives for applications in drug discovery and materials science.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its furan and phenyl analogs. The data were obtained in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz), Assignment
This compound 1.58 (d, J = 6.4 Hz, 3H, CH ₃), 2.50 (br s, 1H, OH ), 5.10 (q, J = 6.4 Hz, 1H, CH OH), 6.95 (m, 2H, Thiophene-H ), 7.22 (m, 1H, Thiophene-H )[1]
1-(Furan-2-yl)ethanol 1.56 (d, J = 6.5 Hz, 3H, CH ₃), 4.88 (q, J = 6.5 Hz, 1H, CH OH), 6.25 (d, J = 3.1 Hz, 1H, Furan-H ), 6.35 (m, 1H, Furan-H ), 7.35 (s, 1H, Furan-H )
1-Phenylethanol 1.52 (d, J = 6.5 Hz, 3H, CH ₃), 2.04 (s, 1H, OH ), 4.92 (q, J = 6.5 Hz, 1H, CH OH), 7.27-7.40 (m, 5H, Phenyl-H )[2]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compoundδ (ppm), Assignment
This compound 25.3 (CH₃), 66.3 (CHOH), 123.2 (Thiophene-C), 124.5 (Thiophene-C), 126.7 (Thiophene-C), 150.0 (Thiophene-C)[1]
1-(Furan-2-yl)ethanol 21.0 (CH₃), 64.0 (CHOH), 105.5 (Furan-C), 110.1 (Furan-C), 141.8 (Furan-C), 156.5 (Furan-C)
1-Phenylethanol 25.1 (CH₃), 70.4 (CHOH), 125.3 (Phenyl-C), 127.4 (Phenyl-C), 128.5 (Phenyl-C), 145.8 (Phenyl-C)[2]

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis

A standardized protocol was followed for the acquisition of all NMR spectra to ensure data consistency and comparability.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample was accurately weighed and placed in a clean, dry vial.

  • The sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution was thoroughly mixed to ensure homogeneity.

  • The resulting solution was transferred into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • For ¹H NMR, 16 scans were accumulated with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • For ¹³C NMR, 1024 scans were accumulated with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition.

  • All spectra were acquired at a constant temperature of 298 K.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) was Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction were applied to the spectra.

  • The chemical shifts (δ) were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak picking and integration (for ¹H spectra) were performed using the instrument's software.

Structural Visualization

To aid in the interpretation of the NMR spectra, the chemical structure of this compound with atom numbering is provided below.

Figure 1. Chemical structure of this compound with atom numbering.

References

Comparison of different methods for the synthesis of 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-(Thiophen-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent synthetic methods for this compound, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The comparison focuses on reaction efficiency, procedural complexity, and the nature of starting materials, supported by experimental data and detailed protocols.

Method 1: Reduction of 2-Acetylthiophene

This is a direct and common one-step method involving the reduction of a ketone to a secondary alcohol. The starting material, 2-acetylthiophene, is readily available and can be synthesized via Friedel-Crafts acylation of thiophene.[1][2][3] The reduction is typically achieved with high yield and selectivity using standard reducing agents like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)
  • Preparation : In a round-bottomed flask, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF).[4]

  • Reaction : Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise while stirring.[4]

  • Monitoring : Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting ketone.[4][5]

  • Workup : Once the reaction is complete, quench it by slowly adding aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0°C.[4]

  • Extraction and Purification : Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.[4]

Method 2: Grignard Reaction from 2-Bromothiophene

This classic organometallic approach involves the formation of a Grignard reagent from 2-bromothiophene, which then acts as a nucleophile, attacking an aldehyde (acetaldehyde) to form the desired secondary alcohol. This method is highly effective but requires strictly anhydrous (moisture-free) conditions.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium (Mg) turnings (1.1 equivalents). Add a small amount of anhydrous tetrahydrofuran (THF) and an initiator crystal of iodine. Slowly add a solution of 2-bromothiophene (1 equivalent) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at 40-50°C for 1-3 hours to ensure complete formation of 2-thienylmagnesium bromide.[6]

  • Reaction with Acetaldehyde : Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of acetaldehyde (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification : Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude alcohol is then purified by vacuum distillation.

Method 3: Two-Step Synthesis via Heck Reaction and Hydrogenation

This synthetic route is more complex, involving an initial palladium-catalyzed Heck reaction to form a C-C bond, followed by a reduction (hydrogenation) step. This method is particularly useful when modifying the carbon skeleton is desired before forming the alcohol. A patent describes a similar two-step process starting from 2-bromothiophene to produce 2-thiophene ethanol and its derivatives.[7][8]

Experimental Protocol: Heck Reaction and Reduction

Step A: Heck Reaction

  • Preparation : In a Schlenk flask under an inert atmosphere, combine 2-bromothiophene (1 equivalent), an alkene (e.g., ethyl acrylate, 1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (1-2 mol%), a ligand like P(o-tol)₃ (2-4 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in an anhydrous solvent like DMF or NMP.[9]

  • Reaction : Seal the vessel and heat the mixture to 120-140°C with stirring.[9] Monitor the reaction by TLC or GC-MS.

  • Workup : After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate it. Purify the intermediate product by column chromatography.[9]

Step B: Hydrogenation of the Intermediate

  • Preparation : Dissolve the product from Step A in a solvent such as ethanol or methanol. Add a hydrogenation catalyst, for example, 10% Palladium on Carbon (Pd/C).

  • Reaction : Place the mixture in a hydrogenation apparatus and expose it to hydrogen gas (H₂) at a pressure of 1.0-1.2 MPa. Heat the reaction to 45-50°C and stir for several hours until the uptake of hydrogen ceases.[7]

  • Purification : Filter off the Pd/C catalyst. The filtrate is then concentrated, and the final product, this compound, is purified by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Reduction of 2-AcetylthiopheneMethod 2: Grignard ReactionMethod 3: Heck Reaction & Hydrogenation
Starting Material 2-Acetylthiophene2-Bromothiophene, Acetaldehyde2-Bromothiophene, Alkene
Key Reagents Sodium Borohydride (NaBH₄)Magnesium (Mg)Pd(OAc)₂, K₂CO₃, H₂ gas, Pd/C
Solvent Methanol, Ethanol, or THFAnhydrous THF or Diethyl EtherDMF (Heck), Ethanol (Hydrogenation)
Reaction Temp. 0°C to Room Temperature0°C to 50°C120-140°C (Heck), 45-50°C (Hydrogenation)
Reaction Time 2 - 4 hours2 - 4 hours12+ hours (Heck), 5+ hours (Hydrogenation)
Typical Yield High (>90%)High (80-95%)Moderate to High (Overall)
Complexity Low (1 step)Moderate (Requires anhydrous conditions)High (2 steps, requires special equipment)

Mandatory Visualization

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic method based on key experimental and resource considerations.

G Workflow for Selecting a Synthesis Method start Select Synthesis Method for This compound q1 Is an enantiomerically pure product required? start->q1 a1_yes Asymmetric Synthesis (e.g., Catalytic Asymmetric Hydrogenation) q1->a1_yes Yes q2 What is the primary starting material available? q1->q2 No a2_ketone Method 1: Reduction of 2-Acetylthiophene q2->a2_ketone 2-Acetylthiophene q3 Is a one-step synthesis preferred and anhydrous conditions are feasible? q2->q3 2-Bromothiophene a2_bromide Method 2: Grignard Reaction a2_complex Method 3: Heck Reaction & Hydrogenation q3->a2_bromide Yes q3->a2_complex No / Multi-step is acceptable

References

Validating the Purity of 1-(Thiophen-2-yl)ethanol: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step that underpins the reliability of research outcomes and the safety of potential therapeutics. 1-(Thiophen-2-yl)ethanol is a key building block in the synthesis of various pharmacologically active molecules. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound, supported by experimental data and detailed protocols.

Purity Assessment by GC-MS: A High-Resolution Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[2][3] This makes it exceptionally well-suited for separating the main analyte from structurally similar impurities and residual solvents that may be present from the synthesis process.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. A common method involves the reduction of 2-acetylthiophene. Potential impurities could therefore include:

  • Unreacted Starting Material: 2-acetylthiophene

  • Related Substances: Isomeric compounds such as 2-thiophene-ethanol.

  • Residual Solvents: Ethanol, Toluene, Tetrahydrofuran (THF), etc.

  • Byproducts: Compounds formed from side reactions.

The table below summarizes potential impurities and their boiling points, which influences their elution order in gas chromatography.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Expected GC Elution Order
2-AcetylthiopheneC₆H₆OS126.18214After main peak
This compound C₆H₈OS 128.19 212.8 Main Peak
2-Thiophene-ethanolC₆H₈OS128.19108-109Before main peak
2-BromothiopheneC₄H₃BrS163.04149-151Before main peak

Comparison of Analytical Techniques for Purity Determination

While GC-MS is a robust method, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary approaches to purity assessment.

ParameterGC-MSHPLCqNMR
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, using a liquid mobile phase.[1][4]Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified standard.[5][6]
Analyte Suitability Volatile and thermally stable compounds.[3][7]Non-volatile and thermally labile compounds.[1][7]Any soluble compound with unique NMR signals.
Sensitivity High (ppb range).[1]Moderate to high (ppm to ppb range).[1]Lower sensitivity, requires mg-scale sample amounts.[8]
Specificity Very high, provides structural information from mass fragmentation patterns.[2]Moderate, based on retention time and UV spectra. Can be coupled to MS for higher specificity.High, provides detailed structural information.
Quantitation Requires a reference standard for the analyte.Requires a reference standard for the analyte.Absolute quantitation using an internal standard of a different compound.[6][9]
Throughput Relatively fast analysis times (minutes).[4]Slower analysis times (10-60 minutes).[4]Fast acquisition, but sample preparation can be more meticulous.
Cost-Effectiveness Generally considered more cost-effective due to the use of gases instead of expensive solvents.[4]Higher operational costs due to solvent consumption and disposal.[4]High initial instrument cost, but lower running costs.

Experimental Protocols

GC-MS Method for Purity Analysis of this compound

This protocol describes a general method for the purity determination of this compound.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Alternative Method: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of a synthesized batch of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Result Sample This compound Sample Dissolve Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolve Vial Transfer to Autosampler Vial Dissolve->Vial Inject Inject 1 µL into GC Vial->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Ionization & Detection by Mass Spectrometer Separate->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (Mass Spectra Library) Chromatogram->Identify Calculate Calculate Purity (% Area) Integrate->Calculate Report Purity Report with Impurity Profile Identify->Report Calculate->Report

GC-MS workflow for purity validation.

Conclusion

For the purity validation of this compound, GC-MS offers an excellent combination of high-resolution separation, sensitivity, and specificity, making it a preferred method for identifying and quantifying volatile impurities. HPLC serves as a robust alternative, particularly for any non-volatile or thermally sensitive impurities that may be present. For applications requiring the highest level of accuracy and a direct measure of purity without a specific reference standard for the compound itself, qNMR is an invaluable orthogonal technique. The choice of method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. In a regulated environment, employing two orthogonal methods (e.g., GC-MS and HPLC) provides the most comprehensive and reliable assessment of purity.

References

A Comparative Guide to Catalysts for the Asymmetric Reduction of 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. 2-Acetylthiophene, a heteroaromatic ketone, is a valuable precursor for various biologically active compounds. Its reduction product, (R)- or (S)-1-(thiophen-2-yl)ethanol, is a key chiral intermediate. This guide provides a comparative overview of various catalytic systems for the asymmetric reduction of 2-acetylthiophene, presenting performance data, detailed experimental protocols, and visual workflows to aid in catalyst selection and experimental design.

Introduction

The asymmetric reduction of 2-acetylthiophene can be achieved through several catalytic approaches, primarily involving transition metal catalysts (Ruthenium, Rhodium, Iridium) with chiral ligands and biocatalysts such as baker's yeast (Saccharomyces cerevisiae). The choice of catalyst significantly impacts the reaction's efficiency, enantioselectivity, and substrate scope. This guide aims to provide a comparative analysis of these catalytic systems.

Disclaimer: Direct comparative studies on the asymmetric reduction of 2-acetylthiophene are limited in the readily available scientific literature. Therefore, this guide utilizes data from the reduction of analogous ketones, particularly acetophenone, to provide a representative comparison. The presented data should be considered a starting point, and experimental validation for 2-acetylthiophene is highly recommended.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalyst types in the asymmetric reduction of prochiral ketones. The data presented is for acetophenone as a model substrate, which is structurally similar to 2-acetylthiophene and is expected to exhibit comparable reactivity.

Catalyst SystemChiral Ligand/BiocatalystSubstrateHydrogen SourceYield (%)ee (%)Reference
Ruthenium RuCl--INVALID-LINK--AcetophenoneHCOOH/NEt₃>9998 (R)[1][2]
Rhodium Rh(III)-TsDPEN ComplexAcetophenoneHCOOH/NEt₃Highup to 97
Iridium IrH(CO)(PPh₃)₃-PNNP LigandAcetophenoneIsopropanolup to 9997[3]
Biocatalyst Saccharomyces cerevisiae B52'-ChloroacetophenoneGlucose/Ethanol100100 (R)

Experimental Protocols

A detailed experimental protocol for a representative asymmetric transfer hydrogenation reaction is provided below. This protocol can be adapted for different catalyst systems and substrates with appropriate modifications.

Asymmetric Transfer Hydrogenation of a Prochiral Ketone using a Ru(II) Catalyst

Materials:

  • 2-Acetylthiophene (or other prochiral ketone)

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Isopropanol)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Analytical equipment for determining yield and enantiomeric excess (e.g., GC, HPLC with a chiral column)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the RuCl--INVALID-LINK-- catalyst in the anhydrous solvent to a desired concentration (e.g., 0.01 M).

  • Reaction Setup: In a separate Schlenk flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Substrate Addition: To the reaction flask, add the 2-acetylthiophene substrate.

  • Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask, followed by the catalyst solution via syringe. The substrate-to-catalyst ratio (S/C) is typically in the range of 100:1 to 1000:1.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC or GC.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the catalytic asymmetric reduction of 2-acetylthiophene and the logical relationship of the key components.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Solution Catalyst Solution in Anhydrous Solvent Reaction_Vessel Reaction Vessel (Inert Atmosphere) Catalyst_Solution->Reaction_Vessel 1. Add Catalyst Substrate_Solution 2-Acetylthiophene in Anhydrous Solvent Substrate_Solution->Reaction_Vessel 2. Add Substrate H_Source Hydrogen Source (e.g., HCOOH/NEt3) H_Source->Reaction_Vessel 3. Add H Source Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 4. Reaction Monitoring Purification Column Chromatography Workup->Purification Analysis Yield & ee% Determination (GC/HPLC) Purification->Analysis

Caption: General experimental workflow for the asymmetric reduction of 2-acetylthiophene.

logical_relationship cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Substrate 2-Acetylthiophene (Prochiral Ketone) Product Chiral Alcohol (1-(Thiophen-2-yl)ethanol) Substrate->Product H_Source Hydrogen Source H_Source->Product Catalyst Transition Metal (Ru, Rh, Ir) or Biocatalyst Catalyst->Product catalyzes Ligand Chiral Ligand (e.g., TsDPEN) Ligand->Catalyst confers chirality

Caption: Logical relationship of components in the asymmetric reduction.

References

A Comparative Guide to Chiral HPLC for Determining the Enantiomeric Excess of 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric excess (e.e.) of chiral compounds is a critical step in pharmaceutical development and chemical synthesis. For active pharmaceutical ingredients (APIs), different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the precise quantification of enantiomers.[2]

This guide provides a comprehensive comparison of chiral HPLC methods for determining the enantiomeric excess of 1-(Thiophen-2-yl)ethanol. Due to a lack of specific published data for this compound, this guide utilizes experimental data from the structurally analogous compound, 1-phenylethanol, to illustrate the comparative performance of different chiral stationary phases.

Comparison of Chiral Stationary Phases for Aromatic Secondary Alcohol Separation

The success of a chiral separation via HPLC is primarily dependent on the selection of the appropriate Chiral Stationary Phase (CSP).[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including aromatic alcohols.[3] The table below compares the performance of different polysaccharide-based CSPs for the separation of 1-phenylethanol.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionAnalyte
Lux Cellulose-3 (Cellulose tris(4-methylbenzoate))250 x 4.6 mm, 5 µmn-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v)1.015UV at 254 nm1-phenylethanol[2]
Chiralcel OB Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHPLC1-phenylethanol[4]
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))250 x 4.6 mm, 5 µmHeptane/Ethanol/Dichloromethane (95:3:2, v/v/v)0.715UV at 245 nmGeneral method for chiral drugs[5]
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))250 x 4.6 mm, 5 µmn-Hexane/Ethanol/DEA/TFA (88:12:0.4:0.23, v/v/v/v)Not SpecifiedNot SpecifiedNot SpecifiedNadolol (a chiral alcohol)[3]

Note: The data presented is for 1-phenylethanol and other chiral alcohols as representative examples due to the absence of specific published data for this compound.

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is a dominant technique, other methods can also be employed for determining enantiomeric excess. The choice of method depends on the specific compound, available equipment, and the required level of precision.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase in a gas chromatograph.High resolution for volatile and thermally stable compounds.[4]Requires derivatization for non-volatile compounds; potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information; can be non-destructive.Lower sensitivity compared to chromatographic methods; may require specialized reagents.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Provides information about the absolute configuration.Indirect method for ee determination; requires chromophores near the stereocenter.

Experimental Protocols

Below is a detailed protocol for the determination of enantiomeric excess of a chiral aromatic alcohol using chiral HPLC, based on a common methodology.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 98.7:1.3:0.15 (v/v/v).[2] Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Solution: Accurately weigh and dissolve approximately 5 mg of the racemic this compound standard in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Test Sample: Prepare the test sample in the same manner as the standard solution, using the same concentration.

HPLC Conditions
  • Column: Lux Cellulose-3 (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[2]

  • Mobile Phase: n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 15 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

Data Analysis
  • Inject the racemic standard solution to determine the retention times of the two enantiomers and to verify the resolution of the chromatographic system.

  • Inject the test sample solution.

  • Identify the peaks corresponding to the two enantiomers in the chromatogram of the test sample.

  • Calculate the area of each enantiomer peak.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    % e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizations

Experimental Workflow

G cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample prep_sample->injection prep_mobile Mobile Phase Preparation (e.g., Heptane/IPA/TFA) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system hplc_system->injection separation Chiral Separation on CSP injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess peak_integration->ee_calculation

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Chiral Recognition Mechanism

G cluster_system Chiral HPLC System cluster_interaction racemic_mixture Racemic Mixture (R- and S-Enantiomers) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Interaction complex_R CSP-R Complex (More Stable) chiral_column->complex_R complex_S CSP-S Complex (Less Stable) chiral_column->complex_S separated_enantiomers Separated Enantiomers complex_R->separated_enantiomers Longer Retention complex_S->separated_enantiomers Shorter Retention

Caption: Principle of Enantiomeric Separation on a Chiral Stationary Phase.

References

Comparative Analysis of the Biological Activities of 1-(Thiophen-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Potential of Novel Thiophene Compounds

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These sulfur-containing aromatic compounds are structurally versatile, allowing for the synthesis of diverse analogues with potent and selective biological effects.[3] This guide provides a comparative overview of the biological activities of 1-(Thiophen-2-yl)ethanol derivatives and related thiophene compounds, focusing on their antimicrobial, cytotoxic, and enzyme inhibitory properties. The information presented is supported by experimental data and detailed methodologies to assist researchers in the design and development of new therapeutic agents.

Antimicrobial Activity

Thiophene derivatives have been extensively investigated for their potential to combat microbial infections.[1] The antimicrobial efficacy of these compounds is often evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains.

A study on novel pyrazoline derivatives synthesized from 1-thiophen-2-yl-ethanone demonstrated significant antimicrobial activity.[4] The results indicated that specific substitutions on the pyrazoline ring system led to potent inhibition of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[4]

Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
IId Staphylococcus aureus22Candida albicans20[4]
Staphylococcus faecalis21[4]
Escherichia coli20[4]
Salmonella typhi19[4]
IIg Staphylococcus aureus21Candida albicans18[4]
Staphylococcus faecalis20[4]
Escherichia coli18[4]
Salmonella typhi17[4]

Note: Data presented is for pyrazoline derivatives of 1-thiophen-2-yl-ethanone.

Cytotoxic Activity

The anticancer potential of thiophene derivatives has been a major focus of research, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a commonly employed method to assess the cytotoxic effects of these compounds.

For instance, a series of (E)-thienyl chalcones derived from thiophene-2-carbaldehyde were synthesized and evaluated for their cytotoxic activity.[6] Several of these compounds demonstrated potent growth-inhibitory effects on various cancer cell lines.

Table 2: Cytotoxic Activity of Thiophene Derivatives
Compound IDCell LineIC50 (µM)Reference
3a MCF-71.8[6]
3d MCF-72.5[6]
3k HeLa3.2[6]
Compound 7 HCT-11611.13[5]
Doxorubicin (Standard) HCT-1163.31[5]

Enzyme Inhibitory Activity

Thiophene derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[7][8][9] Enzyme inhibition assays are specific to the target enzyme and often involve spectrophotometric or fluorometric methods to measure the reduction in enzyme activity in the presence of the inhibitor.

A study on phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives revealed their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[7] Another series of thiophene derivatives demonstrated potent inhibition of β-glucuronidase. Furthermore, thiophene-based compounds have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[9]

Table 3: Enzyme Inhibitory Activity of Thiophene Derivatives
Compound IDEnzymeKi (µM)Reference
Compound 10 Acetylcholinesterase (AChE)19.88 ± 3.06[7]
Compound 8 Butyrylcholinesterase (BChE)13.72 ± 1.12[7]
Compound 7 Glutathione S-transferase (GST)16.44 ± 1.58[7]
Compound 3 β-glucuronidaseIC50 = 0.9 ± 0.0138
Compound 1 5-Lipoxygenase (5-LOX)IC50 = 29.2[9]

Note: Data is for various thiophene derivatives, highlighting the scaffold's potential for enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of thiophene derivatives.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion cup plate method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[4]

  • Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the solidified agar plates.

  • Application of Compounds: Wells or "cups" are created in the agar, and a specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.[4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibition Assay (Ellman's Method for Acetylcholinesterase)

Ellman's method is a simple, rapid, and sensitive colorimetric method for determining the activity of acetylcholinesterase.[8]

  • Reaction Mixture Preparation: A reaction mixture containing the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (DTNB) is prepared in a buffer solution.

  • Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture.

  • Incubation: The mixture is incubated, and the enzymatic reaction is initiated.

  • Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start Starting Materials synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (Bacteria & Fungi) purification->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) purification->cytotoxicity enzyme Enzyme Inhibition Assays purification->enzyme data_analysis Data Analysis (MIC, IC50, Ki) antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the development of novel biologically active compounds.

Conclusion and Future Directions

The available data, primarily on derivatives closely related to this compound, strongly suggests that the thiophene scaffold is a promising template for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects, highlight the potential for these compounds to address a range of medical needs.

Future research should focus on the synthesis and systematic evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. This will enable the rational design of more potent and selective compounds. Furthermore, mechanistic studies are required to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Such investigations will be instrumental in advancing thiophene-based compounds from promising laboratory findings to clinically viable treatments.

References

Comparative Crystallographic Analysis of 1-(Thiophen-2-yl)ethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, crystallographic data, and experimental protocols for a series of 1-(Thiophen-2-yl)ethanol derivatives is presented. This guide provides a comparative analysis of their crystal structures, offering valuable insights for researchers, scientists, and professionals in drug development.

The study of this compound and its derivatives is of significant interest due to the prevalence of the thiophene motif in many biologically active compounds.[1][2] Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the crystallographic data of selected derivatives, details the experimental procedures for their synthesis and analysis, and provides a visual representation of the general experimental workflow.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives, providing a basis for comparing the effects of different substituents on their crystal packing and molecular conformation.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazideC₁₃H₁₂N₂OSOrthorhombicPbca9.906(3)10.542(5)22.870(5)902388.3(14)8
2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]anilineC₁₃H₁₂N₂O₂SMonoclinicP2₁/c11.3578(4)7.4923(2)14.9676(6)99.589(3)1255.89(7)4
2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenolC₁₁H₈N₂O₃SMonoclinicP2₁/c10.642(5)7.043(5)14.535(5)93.566(5)1087.3(10)4
9-(Thiophen-2-yl)-8,9-dihydro-3H-pyrazolo[4,3-f]quinolin-7(6H)-one ethanol solvateC₁₄H₁₁N₃OS · C₂H₅OHMonoclinicP2₁/n9.3831(10)19.138(2)8.7490(9)99.412(1)1549.9(3)4

Table 1: Comparison of Unit Cell Parameters for Selected this compound Derivatives. [3][4][5][6]

Experimental Protocols

The synthesis and X-ray crystallographic analysis of this compound derivatives generally follow a well-established workflow. The protocols outlined below are a generalized representation based on methodologies reported in the literature.[7][8][9]

Synthesis of this compound Derivatives

A common synthetic route to Schiff base derivatives involves the condensation reaction of a substituted 2-acetylthiophene with a corresponding hydrazine or amine.[3][10]

Example: Synthesis of (E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazide [3]

  • Dissolution: Benzohydrazide is dissolved in a suitable solvent, such as ethanol.

  • Addition: 2-Acetylthiophene is added to the solution.

  • Reaction: The mixture is heated under reflux for several hours.

  • Isolation: The resulting solid product is collected by filtration, washed, and dried.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent like ethanol or methanol.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:[11]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction intensities are processed and corrected to obtain a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials (e.g., 2-Acetylthiophene, Hydrazine/Amine) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: General workflow for the synthesis and X-ray analysis.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides essential structural information that is fundamental for understanding their chemical properties and biological activities. The data presented in this guide serves as a valuable resource for comparing the solid-state structures of these compounds. The detailed experimental protocols offer a practical guide for researchers involved in the synthesis and structural characterization of novel thiophene-based molecules. Further expansion of the crystallographic database for this class of compounds will undoubtedly contribute to the development of new therapeutic agents and materials. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for more comprehensive structural information.[12][13][14]

References

A Comparative Guide to the Synthesis of Chiral 1-(Thiophen-2-yl)ethanol: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral 1-(Thiophen-2-yl)ethanol, a valuable building block in the pharmaceutical industry, can be achieved through both enzymatic and chemical methodologies. The choice between these approaches often depends on a variety of factors including desired enantiopurity, yield, scalability, cost, and environmental impact. This guide provides an objective comparison of the efficacy of enzymatic and chemical synthesis routes to this important chiral alcohol, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the key performance indicators for the enzymatic kinetic resolution and chemical asymmetric reduction methods for producing chiral this compound.

ParameterEnzymatic Synthesis (Kinetic Resolution)Chemical Synthesis (Asymmetric Reduction)
Catalyst Immobilized Candida antarctica Lipase B (Novozym 435)(R)-Me-CBS Catalyst / Ru-TsDPEN
Starting Material Racemic this compound2-Acetylthiophene
Yield ~47% (for one enantiomer)Up to 92%
Enantiomeric Excess (ee) >95%Up to 92%
Reaction Time 2 - 24 hours2 - 12 hours
Temperature 30 - 60°C-30°C to Room Temperature
Catalyst Loading Varies (e.g., 5 mg)1 - 10 mol%
Catalyst Reusability High (can be reused multiple times)[1][2]Possible, with some loss of activity[3]
Environmental Impact Generally lower (milder conditions, biodegradable catalyst)Higher (use of metal catalysts, organic solvents, and stoichiometric reagents)

Methodology and Experimental Protocols

Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that relies on the ability of an enzyme to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other.[4] This results in a mixture of one enantiomer of the alcohol and the acylated form of the other enantiomer, which can then be separated. Immobilized Candida antarctica lipase B (Novozym 435) is a highly effective and robust biocatalyst for this transformation.[5]

Experimental Protocol: Kinetic Resolution of (±)-1-(Thiophen-2-yl)ethanol

  • To a solution of racemic this compound (1.0 mmol) in a suitable organic solvent (e.g., n-heptane, 10 mL), add immobilized Candida antarctica lipase B (Novozym 435, 5 mg).

  • Add an acyl donor, such as vinyl acetate (1.2 mmol). The use of vinyl esters is advantageous as it drives the reaction forward by producing a volatile byproduct.[5]

  • The reaction mixture is incubated at a controlled temperature (e.g., 60°C) with constant shaking (e.g., 300 rpm) for a specified time (e.g., 2 hours).[5]

  • The reaction progress and enantiomeric excess of the remaining alcohol and the formed ester are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon reaching the desired conversion (typically around 50%), the enzyme is removed by simple filtration.

  • The filtrate is concentrated under reduced pressure, and the unreacted (S)-1-(Thiophen-2-yl)ethanol and the produced (R)-1-(Thiophen-2-yl)acetate are separated by column chromatography.

  • The (R)-1-(Thiophen-2-yl)acetate can be hydrolyzed to obtain the (R)-enantiomer of the alcohol.

Chemical Synthesis: Asymmetric Reduction of 2-Acetylthiophene

Chemical synthesis of chiral this compound typically involves the asymmetric reduction of the corresponding prochiral ketone, 2-acetylthiophene. This can be effectively achieved using chiral catalysts such as oxazaborolidines (Corey-Bakshi-Shibata, CBS catalysts) or through asymmetric transfer hydrogenation with ruthenium catalysts.[4]

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst

  • A solution of the chiral oxazaborolidine catalyst, for example, (R)-Me-CBS (10 mol%), is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

  • A borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂), is added to the catalyst solution at a controlled temperature (e.g., -30°C).

  • A solution of 2-acetylthiophene (1.0 mmol) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at the same temperature for a specified duration (e.g., 2 hours), and the progress is monitored by thin-layer chromatography (TLC) or GC.

  • Once the reaction is complete, it is carefully quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is worked up with an aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the enzymatic and chemical synthesis of chiral this compound.

Enzymatic_Kinetic_Resolution cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Final Products racemic_alcohol Racemic this compound reaction_vessel Reaction Vessel (Solvent, Novozym 435) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel filtration Filtration reaction_vessel->filtration Reaction Completion chromatography Column Chromatography filtration->chromatography Filtrate s_alcohol (S)-1-(Thiophen-2-yl)ethanol chromatography->s_alcohol r_ester (R)-1-(Thiophen-2-yl)acetate chromatography->r_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical_Asymmetric_Reduction cluster_start Starting Materials cluster_reaction Chemical Reaction cluster_workup Work-up & Purification cluster_product Final Product ketone 2-Acetylthiophene reaction_vessel Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) ketone->reaction_vessel catalyst Chiral Catalyst (e.g., CBS Catalyst) catalyst->reaction_vessel reductant Reducing Agent (e.g., Borane) reductant->reaction_vessel quench Quenching reaction_vessel->quench Reaction Completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification chiral_alcohol Chiral this compound purification->chiral_alcohol

Caption: Workflow for Chemical Asymmetric Reduction.

Conclusion

Both enzymatic and chemical methods offer effective routes to chiral this compound. The enzymatic approach via kinetic resolution is notable for its high enantioselectivity and mild, environmentally friendly reaction conditions. However, the theoretical maximum yield for the desired enantiomer is 50%. In contrast, chemical asymmetric reduction can provide higher yields of the target chiral alcohol. This method, however, often requires stricter reaction conditions, including anhydrous solvents, inert atmospheres, and the use of potentially hazardous reagents and expensive metal catalysts. The choice of synthesis will therefore be guided by the specific requirements of the research or development project, balancing factors such as yield, enantiopurity, cost, and green chemistry principles.

References

A Spectroscopic Guide to the Enantiomers of 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic properties of (R)- and (S)-1-(Thiophen-2-yl)ethanol, crucial chiral intermediates in pharmaceutical and materials science, is presented. This guide provides a comprehensive summary of their chiroptical, NMR, and IR spectroscopic data, along with detailed experimental protocols.

The differentiation and characterization of enantiomers are of paramount importance in drug development and the synthesis of fine chemicals, as the biological activity and physical properties of chiral molecules can vary significantly between their (R) and (S) forms. This guide focuses on the spectroscopic comparison of (R)- and (S)-1-(Thiophen-2-yl)ethanol, versatile building blocks in organic synthesis.

Chiroptical Properties: The Key to Enantiomeric Distinction

The most significant spectroscopic difference between enantiomers lies in their interaction with plane-polarized light. Techniques such as optical rotation and circular dichroism are essential for distinguishing between (R)- and (S)-1-(Thiophen-2-yl)ethanol.

Table 1: Chiroptical Properties of (R)- and (S)-1-(Thiophen-2-yl)ethanol

Property(R)-1-(Thiophen-2-yl)ethanol(S)-1-(Thiophen-2-yl)ethanol
Specific Rotation ([α]D) Not explicitly foundNot explicitly found

Note: While specific values were not found in the literature search, it is a fundamental principle that enantiomers will have equal and opposite specific rotation values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-1-(Thiophen-2-yl)ethanol are identical. The chemical shifts and coupling constants reflect the identical atomic connectivity of the two molecules. However, the use of a chiral shift reagent can induce diastereomeric interactions, leading to separable signals for the enantiomers in the NMR spectrum.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1-(Thiophen-2-yl)ethanol in CDCl₃

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃1.58d6.4
OH2.29 - 2.77m-
CH4.98 - 5.16m-
Thiophene-H6.95d4.1
Thiophene-H7.15 - 7.29m-
¹³C NMR (101 MHz, CDCl₃) Chemical Shift (δ, ppm)
CH₃25.29, 25.33
CH66.28
Thiophene-C123.24, 123.28
Thiophene-C124.42, 124.50
Thiophene-C126.69, 126.73
Thiophene-C (quaternary)149.95

Data obtained for the racemic mixture or a single enantiomer in an achiral solvent.

Infrared (IR) Spectroscopy

Similar to NMR, the IR spectra of (R)- and (S)-1-(Thiophen-2-yl)ethanol are identical. The vibrational modes of the functional groups (O-H, C-H, C-O, and the thiophene ring) are the same for both enantiomers. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, would be required to distinguish the enantiomers by vibrational spectroscopy.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-HStretching~3400-3300 (broad)
C-H (sp³)Stretching~2980-2850
C-H (thiophene)Stretching~3100
C=C (thiophene)Stretching~1600-1400
C-OStretching~1200-1050
C-S (thiophene)Stretching~850-600

Experimental Protocols

Optical Rotation Measurement
  • Sample Preparation: Accurately weigh a known amount of the enantiomerically pure sample and dissolve it in a specified volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask.

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

  • Measurement: Calibrate the instrument with the pure solvent. Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution and measure the observed rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

NMR Spectroscopy
  • Sample Preparation (Achiral): Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Sample Preparation (with Chiral Shift Reagent): To the prepared NMR sample, add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃) and acquire a spectrum after each addition to observe the separation of enantiomeric signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the workflow for the comprehensive spectroscopic comparison of (R)- and (S)-1-(Thiophen-2-yl)ethanol.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Comparison cluster_conclusion Conclusion R_Sample (R)-1-(Thiophen-2-yl)ethanol Chiroptical Chiroptical Methods (Polarimetry, CD) R_Sample->Chiroptical NMR NMR Spectroscopy (¹H, ¹³C) R_Sample->NMR IR IR Spectroscopy R_Sample->IR S_Sample (S)-1-(Thiophen-2-yl)ethanol S_Sample->Chiroptical S_Sample->NMR S_Sample->IR Compare_Chiroptical Opposite Signals Chiroptical->Compare_Chiroptical Compare_NMR Identical Spectra (distinguishable with chiral shift reagents) NMR->Compare_NMR Compare_IR Identical Spectra IR->Compare_IR Conclusion Confirmation of Enantiomeric Identity and Purity Compare_Chiroptical->Conclusion Compare_NMR->Conclusion Compare_IR->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

A Comparative Guide to the Synthesis of 1-(Thiophen-2-yl)ethanol: Established Methods vs. a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(Thiophen-2-yl)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two established literature methods for its synthesis—the Grignard reaction and the reduction of 2-acetylthiophene—against a recently reported one-pot synthetic route.

This guide presents a detailed analysis of reaction parameters, including yield, purity, reaction time, and temperature, to offer an objective assessment of each method's performance. Experimental protocols for all three routes are provided to support the comparative data.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterGrignard ReactionReduction of 2-AcetylthiopheneNew One-Pot Synthesis
Starting Materials 2-Bromothiophene, Acetaldehyde2-AcetylthiopheneThiophene, Acetaldehyde
Key Reagents Magnesium, THFSodium Borohydride, MethanolSodium Hydride, Toluene
Reaction Time ~4 hours~1.5 hours~17 hours
Reaction Temperature 0°C to 50°C0°C to Room Temperature40-50°C
Reported Yield ~95% (for a similar compound)[1]60-85% (typical)[2]~93% (for a similar compound)[3]
Reported Purity ~99%[1]High (after purification)~98%[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Grignard_Reaction Grignard Reaction Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Aldehyde cluster_2 Step 3: Acidic Work-up 2-Bromothiophene 2-Bromothiophene 2-Thienylmagnesium_bromide 2-Thienylmagnesium_bromide 2-Bromothiophene->2-Thienylmagnesium_bromide Mg, THF Mg Mg THF THF Alkoxide_intermediate Alkoxide_intermediate 2-Thienylmagnesium_bromide->Alkoxide_intermediate Acetaldehyde Acetaldehyde Acetaldehyde This compound This compound Alkoxide_intermediate->this compound H3O+

Caption: Grignard Reaction Pathway for this compound Synthesis.

Reduction_Reaction Reduction of 2-Acetylthiophene 2-Acetylthiophene 2-Acetylthiophene This compound This compound 2-Acetylthiophene->this compound NaBH4, Methanol NaBH4 NaBH4 Methanol Methanol

Caption: Reduction of 2-Acetylthiophene to this compound.

One_Pot_Synthesis New One-Pot Synthesis Thiophene Thiophene This compound This compound Thiophene->this compound 1. NaH, Toluene 2. Acetaldehyde 3. H3O+ work-up NaH NaH Toluene Toluene Acetaldehyde Acetaldehyde

Caption: A Novel One-Pot Synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Established Method 1: Grignard Reaction

This method involves the formation of a Grignard reagent from 2-bromothiophene, which then reacts with acetaldehyde.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetaldehyde

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

  • A solution of 2-bromothiophene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred at 50°C for 3 hours.[1]

  • The resulting Grignard reagent is cooled to 0°C in an ice bath.

  • A solution of acetaldehyde in anhydrous THF is added dropwise to the cooled Grignard reagent.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by vacuum distillation affords pure this compound.

Established Method 2: Reduction of 2-Acetylthiophene

This straightforward method employs a common reducing agent to convert the ketone to the corresponding alcohol.

Materials:

  • 2-Acetylthiophene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, 2-acetylthiophene is dissolved in methanol.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 5°C.[4]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1.5 hours.[5]

  • The reaction is quenched by the careful addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to give the crude this compound, which can be further purified by column chromatography or distillation.

New Synthetic Route: One-Pot Synthesis

This newer approach offers a streamlined process from readily available starting materials.

Materials:

  • Thiophene

  • Sodium hydride (NaH)

  • Toluene

  • Acetaldehyde

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

Procedure:

  • In a reaction vessel with mechanical stirring, thiophene is dissolved in toluene.

  • Sodium hydride is added in batches, and the mixture is heated to 40-50°C for 5 hours.[3]

  • After this period, acetaldehyde is introduced to the reaction mixture, which is then maintained at the same temperature for an additional 12 hours.[3]

  • The reaction is cooled, and the pH is adjusted to 1-2 with dilute hydrochloric acid.

  • The organic layer is separated, and its pH is adjusted to 7-8 with a saturated sodium bicarbonate solution.

  • The organic layer is then washed with a saturated saline solution.

  • Finally, the organic solvent is removed under reduced pressure to obtain this compound.[3]

Conclusion

Both the Grignard reaction and the reduction of 2-acetylthiophene represent reliable and well-established methods for the synthesis of this compound. The Grignard route, while multi-step, offers a very high yield and purity for a similar compound. The reduction of 2-acetylthiophene is a simpler and faster procedure, though potentially with a slightly lower yield.

The novel one-pot synthesis presents an attractive alternative, demonstrating high yield in a single procedural step from basic starting materials, which could be advantageous for large-scale production by minimizing handling and purification steps. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost of reagents, and desired purity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Thiophen-2-yl)ethanol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]

Key Hazards:

  • Harmful if swallowed.[2]

  • Causes skin and serious eye irritation/damage.[2]

  • May cause respiratory irritation.[2]

  • Combustion may produce toxic gases such as sulfur oxides.[1][3]

Quantitative Disposal and Safety Data
ParameterInformation
Primary Disposal Route Licensed hazardous waste disposal facility.[1][2][4]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5][6]
Recommended Container Glass or high-density polyethylene (HDPE) with a secure, tightly fitting lid.[1]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite) and collect in a sealed, labeled container for hazardous waste disposal.[2][7]
Fire Extinguishing Media Dry chemical, CO2, alcohol-resistant foam, or water spray.[8][9]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2][10]

Experimental Workflow for Waste Segregation and Collection:

  • Waste Segregation: All materials contaminated with this compound, including residual amounts in primary containers, contaminated PPE (gloves, etc.), and lab supplies (e.g., pipette tips, weighing paper), must be segregated as hazardous waste.[1][11] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4][12]

  • Container Selection: Collect all this compound waste in a designated hazardous waste container that is compatible with the chemical. The container must be in good condition and have a secure, tightly fitting lid to prevent leaks and evaporation.[1][10]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[1]

    • The primary hazards associated with the compound (e.g., "Harmful," "Irritant").[1][2]

    • The date of waste accumulation.[11]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a well-ventilated location, such as a fume hood or a flammable storage cabinet, until collection.[7][11]

  • Disposal Request: Once the waste container is approaching its capacity (typically around 75-80% full), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Follow your institution's specific procedures for requesting a waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First spill Spill Occurs start->spill fume_hood Handle Waste Inside a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Chemical, Contaminated Solids fume_hood->segregate container Select Compatible Hazardous Waste Container (e.g., Glass, HDPE) segregate->container label Label Container: 'Hazardous Waste', Full Chemical Name, Hazards container->label store Store Sealed Container in Designated Satellite Accumulation Area label->store request Request Pickup by Licensed Hazardous Waste Disposal Service store->request end End: Safe and Compliant Disposal request->end spill->segregate No cleanup Absorb with Inert Material, Collect in Waste Container spill->cleanup Yes cleanup->segregate

Caption: Disposal workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific safety and waste management guidelines.

References

Personal protective equipment for handling 1-(Thiophen-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Thiophen-2-yl)ethanol was not available. This guide is based on the safety data for the closely related compounds, (R)-1-(Thiophen-2-yl)ethanol and Thiophene-2-ethanol, and general guidelines for handling thiophene derivatives and flammable liquids. It is imperative that all handling and disposal activities are conducted in strict accordance with local, state, and federal regulations and under the supervision of trained personnel.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Hazard Identification and Precautions

This compound is expected to have a hazard profile similar to its close analogs. Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[1] It may also cause respiratory irritation.[1] Thiophene derivatives, in general, are flammable and their combustion can produce toxic sulfur dioxide gas. Therefore, it is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, away from ignition sources.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]To protect against splashes that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4]To prevent skin contact, which may cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection A lab coat or chemical-resistant apron.[5]To protect the body from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.[4]To prevent inhalation of vapors, which may cause respiratory irritation.[1]

Operational Plan for Safe Handling

Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

  • Preparation and Inspection:

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Inspect all required PPE for integrity before use.

    • Have an emergency eyewash station and safety shower readily accessible.[6]

    • Keep a spill kit suitable for flammable liquids nearby.

  • Handling the Compound:

    • Conduct all weighing and transferring of this compound within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Keep the container tightly closed when not in use.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use non-sparking tools.[8]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

    • Keep the container tightly closed to prevent the release of vapors.

    • Store away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, gloves), and solutions, in a designated hazardous waste container.

    • The waste container should be made of a compatible material and have a secure, tightly fitting lid.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[9]

    • Do not dispose of this compound down the drain.[10] Ethanol-based products are considered ignitable hazardous waste and should not be poured down the drain.[9][10]

Experimental Workflow and Safety

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh/Transfer in Hood prep_emergency->handle_weigh handle_use Use in Reaction handle_weigh->handle_use handle_store Store Properly handle_use->handle_store disp_collect Collect Waste handle_use->disp_collect end End handle_store->end disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Securely disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional disp_professional->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.